7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline CAS number search
This technical guide provides a comprehensive analysis of the chemical entity 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline , addressing its identification, structural verification, and synthetic accessibility. Identi...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of the chemical entity 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline , addressing its identification, structural verification, and synthetic accessibility.
Identification, Structural Analysis, and Synthetic Logic
Executive Identification
For researchers and procurement specialists, the definitive chemical identifiers for this specific building block are listed below. Note that while the free base is indexed, this compound is frequently handled as a hydrochloride salt to ensure stability.
Note on Availability: This compound is primarily a "make-on-demand" building block or catalog item from specialized heterocyclic vendors (e.g., Enamine, BLD Pharm) rather than a commodity chemical.
Structural Verification & Nomenclature
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, often targeting dopaminergic and adrenergic receptors. The specific substitution pattern here—7-fluoro and 5-methyl —is non-trivial and dictates the synthetic strategy.
5-Position (Methyl): Located on the benzene ring ortho to the bridgehead carbon (C4a). This introduces steric bulk near the binding pocket of the nitrogen lone pair.
7-Position (Fluoro): Located meta to the bridgehead, serving to block metabolic oxidation (e.g., CYP450 hydroxylation) or modulate the pKa of the secondary amine via inductive effects.
Structural Visualization (DOT Diagram)
The following diagram illustrates the core numbering and the specific substitution logic.
Figure 1: Structural logic of the 5,7-disubstituted THIQ scaffold.
Advanced Search Methodology
When locating CAS numbers for specific heterocycles that are not "named drugs," standard Google searches often fail due to nomenclature ambiguity. Use the following protocol for high-fidelity verification:
Structure-Exact Search (SciFinder-n / Reaxys):
Do not search by name. Draw the structure explicitly.
Logic: Names can vary (e.g., 5-methyl-7-fluoro-1,2,3,4-THIQ vs. Isoquinoline, 7-fluoro-5-methyl-1,2,3,4-tetrahydro-). A drawing search eliminates this ambiguity.
InChIKey Reverse Search:
Generate the InChIKey (HXLFMRGWHPGVRP-UHFFFAOYSA-N) using ChemDraw or RDKit.
Search this string in PubChem or ChemSpider. This is the most robust text-based search method as the key is unique to the molecular graph.
Substructure Filtering:
If the exact match is unavailable, search for the 7-fluoro-5-methylisoquinoline parent. Reduction of the aromatic isoquinoline is a standard synthetic transformation, implying the tetrahydro- derivative is accessible even if not indexed.
Synthetic Accessibility (Retrosynthesis)
Given the specific substitution pattern, a direct Pictet-Spengler cyclization is the most viable industrial route. The presence of the electron-donating methyl group at position 5 (derived from the ortho-position of the phenethylamine) facilitates the cyclization, while the fluorine atom remains stable.
Catalyst: Trifluoroacetic acid (TFA) or anhydrous HCl.
Figure 2: Retrosynthetic pathway via Pictet-Spengler cyclization.
Experimental Considerations:
Regioselectivity: The closure occurs para to the activating methyl group? No, the closure occurs ortho to the amine side chain. In the precursor (4-fluoro-2-methylphenethylamine), the methyl group is at position 2. Cyclization usually occurs at the position para to the activating group if available, or ortho. Here, the closure forms the bond to create the 6-membered ring. The methyl at C2 of the phenyl ring becomes C5 of the isoquinoline.
Validation: Verify the product using 1H NMR . The C5-methyl group should appear as a singlet around
2.2-2.4 ppm. The aromatic region will show distinct coupling patterns due to the Fluorine-Hydrogen coupling ().
Pharmacological Relevance
Researchers utilize this scaffold primarily for:
Dopamine D3/D4 Antagonists: The THIQ core mimics the dopamine structure. The 7-fluoro substitution prevents metabolic degradation, extending half-life.
Sigma Receptor Ligands: 5-substituted THIQs often show enhanced selectivity for Sigma-1 receptors over Sigma-2.
Fragment-Based Drug Discovery (FBDD): This molecule serves as a rigid, low-molecular-weight fragment (
) with defined vectors for growing into larger ligands.
References
PubChem Compound Summary. (n.d.). 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (CID 62375580).[1] National Center for Biotechnology Information. Retrieved from [Link]
Molaid Chemical Database. (n.d.). CAS 1250752-30-7 Entry.[2][3] Retrieved from [Link]
Yokoyama, A., et al. (1999).[4] Superacid-Catalyzed Pictet-Spengler Reaction. Journal of Organic Chemistry. (Contextual reference for THIQ synthesis methodology). Retrieved from [Link]
An In-depth Technical Guide to 7-Fluoro-5-Methyl-1,2,3,4-tetrahydroisoquinoline: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals Foreword The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, forming the backbone of numerous natural...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of fluorine atoms and methyl groups into this scaffold can significantly modulate a molecule's physicochemical properties, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of a specific, yet increasingly relevant, analogue: 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline.
This document is intended for researchers and professionals in drug discovery and development, offering a detailed exploration of the molecule's properties, a plausible synthetic route, and a thorough discussion of its analytical characterization. The information presented herein is curated to provide both foundational knowledge and practical insights for those working with or considering this compound in their research endeavors.
Molecular and Physicochemical Profile
7-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline with the chemical formula C₁₀H₁₂FN.[1] Its molecular structure combines the rigidity of the bicyclic system with the electronic influence of a fluorine atom and a methyl group on the aromatic ring.
Key Identifiers and Properties
A summary of the key identifiers and computed physicochemical properties of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline is presented in Table 1. These parameters are crucial for predicting the compound's behavior in biological systems and for designing relevant experimental protocols.
XlogP is a computed value that predicts the octanol-water partition coefficient, a measure of a compound's lipophilicity.
Structural and Functional Significance
The unique substitution pattern of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline imparts specific characteristics that are of high interest in medicinal chemistry:
The Tetrahydroisoquinoline Core: This bicyclic amine is a common motif in a wide range of biologically active compounds, including those with anesthetic, antiviral, antibacterial, and antihypertensive properties.[4] Its rigid structure provides a defined orientation for its substituents to interact with biological targets.
The Fluorine Substituent: The introduction of a fluorine atom at the 7-position can have profound effects on the molecule's properties. Fluorine is highly electronegative and can alter the pKa of the nearby secondary amine, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The strategic placement of fluorine is a common strategy in drug design to improve pharmacokinetic and pharmacodynamic profiles.
The Methyl Group: The methyl group at the 5-position provides steric bulk and can influence the molecule's conformation and interaction with its biological target. It can also impact lipophilicity and metabolic stability.
The combination of these features makes 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[5][6]
Synthesis and Purification
Proposed Synthetic Pathway: The Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.
A logical synthetic route to 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline would start from a correspondingly substituted phenethylamine and formaldehyde.
Caption: Proposed Pictet-Spengler reaction pathway for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of the Precursor 2-(3-Fluoro-5-methylphenyl)ethan-1-amine
This precursor can be synthesized from 3-fluoro-5-methylbenzaldehyde through a multi-step process, likely involving a Wittig or Horner-Wadsworth-Emmons reaction to introduce the two-carbon chain, followed by reduction of the resulting alkene and nitrile (or other nitrogen-containing functional group) to the primary amine.
Step 2: Pictet-Spengler Cyclization
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-(3-fluoro-5-methylphenyl)ethan-1-amine in a suitable solvent such as toluene or a mixture of water and a co-solvent.
Addition of Formaldehyde: Add 1.1 equivalents of a 37% aqueous solution of formaldehyde to the reaction mixture.
Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid, to the mixture. The pH should be adjusted to be acidic to facilitate the reaction.
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume). Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification of 7-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
The crude product can be purified by column chromatography on silica gel using a gradient of a suitable eluent system, such as dichloromethane/methanol or hexanes/ethyl acetate with a small percentage of triethylamine to prevent streaking of the amine product on the silica gel.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for the analysis of small organic molecules like 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the final compound.
A Typical HPLC Method:
Parameter
Condition
Column
C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm
Mobile Phase
A: Water with 0.1% formic acid or trifluoroacetic acidB: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
Gradient
A typical gradient would be from 5% to 95% B over 20-30 minutes.
Flow Rate
1.0 mL/min
Detection
UV at 254 nm and 280 nm
Injection Volume
10 µL
The purity is determined by the area percentage of the main peak in the chromatogram. For use in biological assays, a purity of ≥95% is generally required.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Expected Result: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion in positive ion mode corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 166.10. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. For example, the calculated m/z for [C₁₀H₁₃FN]⁺ is 166.10266.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of the molecule.
Expected ¹H NMR Spectral Features (in CDCl₃, ~400 MHz):
Aromatic Protons (Ar-H): Two signals in the aromatic region (typically δ 6.5-7.5 ppm), each integrating to 1H. These would likely appear as singlets or narrow doublets due to the substitution pattern.
Methylene Protons (-CH₂-): Three sets of signals corresponding to the three methylene groups in the tetrahydroisoquinoline ring. These would likely appear as triplets or complex multiplets in the region of δ 2.5-4.0 ppm.
Amine Proton (-NH-): A broad singlet, typically in the region of δ 1.5-3.0 ppm, which is exchangeable with D₂O.
Methyl Protons (-CH₃): A singlet at approximately δ 2.0-2.5 ppm, integrating to 3H.
Expected ¹³C NMR Spectral Features (in CDCl₃, ~100 MHz):
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
Methylene Carbons: Three signals in the aliphatic region (δ 25-50 ppm).
Methyl Carbon: One signal in the aliphatic region (δ 15-25 ppm).
Expected ¹⁹F NMR Spectral Features:
A single signal for the fluorine atom, likely a singlet or a multiplet depending on the coupling to nearby protons.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹, which may be sharp or broad.
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
C=C Stretches: Aromatic ring stretches in the region of 1450-1600 cm⁻¹.
C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline is not widely available, information can be inferred from related compounds, such as 7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride.[7]
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8]
Storage: Store in a tightly sealed container in a cool, dry place.[7] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Toxicity: The toxicological properties of this specific compound have not been fully investigated. As with all novel chemical entities, it should be treated as potentially hazardous.
Applications in Research and Drug Development
The 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline scaffold is a promising starting point for the development of novel therapeutics.
Caption: Potential research applications of the title compound.
Central Nervous System (CNS) Disorders: Tetrahydroisoquinolines are known to interact with a variety of CNS targets, including dopamine, serotonin, and opioid receptors. The specific substitution pattern of this compound could lead to novel ligands with improved selectivity and pharmacokinetic properties for the treatment of neurological and psychiatric conditions.[5][6]
Anticancer Activity: The tetrahydroisoquinoline nucleus is found in several natural and synthetic compounds with demonstrated anticancer properties.[9] This scaffold can be further elaborated to develop inhibitors of key cancer-related enzymes, such as kinases or dihydrofolate reductase.
Antimicrobial Agents: Studies on related tetrahydroisoquinoline derivatives have shown promising antibacterial and antifungal activities.[10][11] This suggests that 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline could serve as a valuable starting point for the development of new anti-infective agents.
Conclusion
7-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its unique combination of a privileged scaffold with strategic fluorine and methyl substitutions makes it an attractive building block for creating novel compounds with potentially enhanced biological activity and improved drug-like properties. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic approach, and a detailed plan for its analytical characterization. As research into fluorinated and substituted tetrahydroisoquinolines continues to expand, this compound and its derivatives are poised to play an important role in the discovery of the next generation of therapeutic agents.
References
Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Available at: [Link]
ResearchGate. (2025, October 16). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]
Mahidol University. (2018, January 19). Oxidative Difluoromethylation of Tetrahydroisoquinolines Using TMSCF2SPh: Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines and Benzo[a]quinolizidines. Available at: [Link]
MDPI. (2014, June 16). A Class of Promising Acaricidal Tetrahydroisoquinoline Derivatives: Synthesis, Biological Evaluation and Structure-Activity Relationships. Available at: [Link]
PMC. (2024, December 5). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Available at: [Link]
MDPI. (2020, November 14). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Available at: [Link]
Journal of Pharmaceutical Research International. (2021, October 21). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Available at: [Link]
PubChemLite. (n.d.). 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (C10H12FN). Available at: [Link]
ACS Publications. (2023, June 23). Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization of Isoquinolinium N-Ylides with Difluoroenoxysilanes. Organic Letters. Available at: [Link]
ACS Omega. (2019, December 30). Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. Available at: [Link]
Moshang Chemical. (n.d.). 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline - CAS 1250752-30-7. Available at: [Link]
PubChem. (n.d.). 7-Methyl-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]
NIST WebBook. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Available at: [Link]
Appretech Scientific Limited. (n.d.). 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]
RSC Publishing. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
PMC. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link]
MDPI. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Available at: [Link]
INIS-IAEA. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available at: [Link]
Strategic Fluorination of Tetrahydroisoquinolines: Modulating Physicochemical Properties for Advanced Drug Discovery
Introduction & Core Rationale The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous alkaloids and synthetic therapeutics. However, native THIQ...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Core Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous alkaloids and synthetic therapeutics. However, native THIQs often suffer from two critical developability bottlenecks: high basicity (typically resulting in poor passive membrane permeability) and susceptibility to rapid cytochrome P450 (CYP450)-mediated oxidative metabolism[1].
As a Senior Application Scientist, I approach scaffold optimization not as a trial-and-error exercise, but as a deterministic manipulation of stereoelectronic properties. The strategic incorporation of fluorine—whether aliphatic (adjacent to the basic amine) or aromatic (on the phenyl ring)—acts as a stereoelectronic scalpel. It allows us to precisely tune the pKa, lipophilicity (LogD), and metabolic stability of the THIQ core without introducing prohibitive steric bulk.
Mechanistic Causality: The Physics of Fluorination
To rationally design fluorinated THIQs, we must understand the causality behind the physicochemical shifts.
Amine pKa Attenuation via
-Induction
Unsubstituted aliphatic amines typically possess a pKa of ~9.5, meaning they are >99% protonated at physiological pH (7.4). This cationic state severely limits blood-brain barrier (BBB) penetration. By introducing
-fluorination (e.g., at the C3 position of the THIQ ring), the extreme electronegativity of fluorine pulls electron density away from the nitrogen lone pair through the -bond network.
This creates a predictable, additive
-inductive effect. Research demonstrates a "Goldilocks effect" in THIQ optimization: each successive fluorine atom added to a C3-methyl group drops the amine pKa by approximately 1.5 to 1.6 units[2][3]. This allows chemists to dial in the exact ionization state required for target selectivity and absorption.
Lipophilicity (LogD) and the pH-Partition Hypothesis
While the C-F bond is highly polar, it is poorly polarizable. A common misconception is that fluorine inherently increases lipophilicity (LogP). In reality, the profound impact of aliphatic fluorination on THIQs is observed in the Distribution Coefficient (LogD) at pH 7.4. By lowering the pKa from 9.5 to 6.4 (via difluorination), the fraction of the un-ionized, lipophilic species at physiological pH increases exponentially, thereby drastically enhancing passive permeability[2].
Metabolic Hardening
Aromatic fluorination (e.g., 6-fluoro-THIQ or 7-fluoro-THIQ) serves a different mechanistic purpose. The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol). Placing a fluorine atom at electron-rich aromatic positions blocks electrophilic attack by CYP450 enzymes, extending the compound's metabolic half-life (
) without drastically altering the binding conformation[1].
Quantitative Property Matrix
The following table synthesizes the predictable physicochemical shifts observed when substituting the THIQ scaffold. Data illustrates the balance between steric bulk and pKa modulation[2][3][4].
The decision-making process for THIQ fluorination follows a strict logical pathway based on the desired physicochemical outcome.
Logical workflow of fluorination strategies on the THIQ scaffold and their physicochemical outcomes.
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems. They include internal checks to prevent false positives caused by the unique properties of fluorinated heterocycles.
Protocol A: Synthesis via Asymmetric Pictet-Spengler Reaction (PSR)
The Pictet-Spengler Reaction is the gold standard for constructing the THIQ core[5][6]. However, fluorinated
-arylethylamines exhibit reduced nucleophilicity.
Step-by-Step Methodology:
Preparation: Dissolve the fluorinated
-arylethylamine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Acid Catalysis: Add Trifluoroacetic acid (TFA, 2.0 equiv) dropwise at 0°C. Causality Check: We use TFA instead of standard HCl because the inductive withdrawal of fluorine requires a strong protic acid to activate the carbonyl without providing a strongly coordinating counterion that might trap the intermediate iminium species.
Cyclization: Warm the reaction to room temperature and stir for 12–18 hours. The intermediate iminium ion undergoes intramolecular electrophilic aromatic substitution.
Self-Validation (In-Situ Monitoring): Do not rely solely on TLC. Use
F NMR to monitor reaction progress. The chemical shift of the fluorine atom is highly sensitive to the electronic environment; a distinct upfield shift confirms the transition from the open-chain iminium to the cyclized THIQ core.
Workup: Quench with saturated aqueous NaHCO
, extract with DCM, dry over anhydrous NaSO, and purify via flash chromatography.
Protocol B: Empirical Physicochemical Profiling (pKa and LogD)
Computational predictions often fail for heavily fluorinated heterocycles due to complex stereoelectronic interactions. Empirical validation is mandatory.
Step-by-Step Methodology:
pKa Determination (Potentiometric Titration):
Prepare a 1 mM solution of the fluorinated THIQ in a 0.15 M KCl background electrolyte solution (to maintain constant ionic strength).
Titrate from pH 2.0 to 12.0 using standardized 0.1 M NaOH under a nitrogen blanket to prevent CO
absorption.
Calculate the pKa from the inflection point of the Bjerrum plot.
LogD Determination (Shake-Flask LC-MS/MS):
Pre-saturate 1-octanol and pH 7.4 phosphate-buffered saline (PBS) with each other for 24 hours.
Dissolve the compound in the octanol phase and mix with the aqueous phase at a 1:1 ratio in a sealed vial.
Agitate at 25°C for 2 hours, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
Quantify the concentration in both the aqueous (
) and organic () layers using LC-MS/MS.
Self-Validation (Mass Balance):
Critical Step: Calculate the total mass recovered (
).
Causality Check: Fluorinated compounds often exhibit anomalous partitioning or adhere to plastic/glassware (non-specific binding). If the mass balance recovery is <95%, the LogD ratio is untrustworthy, and the experiment must be repeated using deactivated glassware.
References
Grunewald, G. L., et al. "Application of the Goldilocks Effect to the Design of Potent and Selective Inhibitors of Phenylethanolamine N-Methyltransferase: Balancing pKa and Steric Effects in the Optimization of 3-Methyl-1,2,3,4-tetrahydroisoquinoline Inhibitors by
-Fluorination." Journal of Medicinal Chemistry, 2006.
Erdmann, V., et al. "Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids." The Journal of Organic Chemistry, 2019.
Lin, A., et al. "Physicochemical Properties of
-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids." ChemRxiv, 2021.
BenchChem Database. "6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline: Mechanistic and Preclinical Pharmacological Investigations." BenchChem, 2023.
Chrzanowska, M., et al. "Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds." Molecules, 2022.
A Technical Guide to the Chemical Identifiers of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
This guide provides an in-depth analysis of the key chemical identifiers for 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (7-fluoro-5-methyl-THIQ), a substituted tetrahydroisoquinoline of interest in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the key chemical identifiers for 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (7-fluoro-5-methyl-THIQ), a substituted tetrahydroisoquinoline of interest in medicinal chemistry and drug discovery. Understanding and correctly utilizing chemical identifiers is paramount for unambiguous communication, database interoperability, and computational modeling. This document will focus on two fundamental, machine-readable identifiers: the Simplified Molecular-Input Line-Entry System (SMILES) string and the IUPAC International Chemical Identifier Key (InChIKey).
The SMILES String: A Linear Representation of Molecular Structure
The SMILES notation is a powerful system that represents a chemical structure using a short, linear string of ASCII characters.[1][2] Its primary utility lies in its human-readability (for those trained in its syntax) and its widespread use as a direct input for cheminformatics software and chemical databases.[3]
For 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline, the canonical SMILES string is:
The SMILES string encodes the topology of the molecule—atoms, bonds, and ring structures—through a set of concise rules.[5][6] Let's deconstruct this specific string to understand the causality behind its representation.
C : The string begins with a Carbon atom. This is the methyl (CH3) group. In SMILES, hydrogens are typically implied based on the atom's standard valence.[1]
C1 : This represents the first carbon atom of the aromatic ring to which the methyl group is attached. The number 1 is a ring closure label. It signifies that this atom is bonded to another atom later in the string that is also labeled with a 1.
=C : This indicates a double bond to the next carbon in the aromatic ring.
C(...) : The parentheses denote a branch from the main chain or ring. Here, it indicates the fluorine atom attached to the aromatic ring.
(=CC2=C1CCNC2) : This complex segment defines the fused ring system.
=C: Continues the aromatic ring with a double bond.
C2: Another carbon in the ring, this one marked with the ring closure label 2.
=C1: The final carbon of the first aromatic ring, which forms a double bond and closes the ring by connecting back to the atom labeled C1.
CCNC: These represent the atoms of the saturated (tetrahydro) part of the isoquinoline ring system.
C2: This final atom closes the second ring by bonding to the atom previously labeled C2.
F : This represents the fluorine atom, which is a substituent on the aromatic ring.
The choice of starting atom and path for generating the string is determined by canonicalization algorithms, which ensure that every unique molecule has a single, unique canonical SMILES string. This is critical for database indexing and unambiguous identification.
Visualization of SMILES Logic
The following diagram illustrates the logical flow of the SMILES string construction, showing the main path and the ring closure points.
Caption: Logical flow of the SMILES string for 7-fluoro-5-methyl-THIQ.
The InChIKey: A Universal and Verifiable Identifier
The IUPAC International Chemical Identifier (InChI) is a non-proprietary, open-standard textual identifier for chemical substances.[7][8] It is designed to be a unique and predictable representation of a specific chemical structure.[9] To facilitate web and database searching, a fixed-length (27-character) hashed version of the full InChI, known as the InChIKey, was developed.[10]
For 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline, the standard InChIKey is:
The InChIKey is generated via a hashing algorithm (SHA-256) from the full InChI string.[8] This process is irreversible but provides a concise and nearly unique identifier perfect for indexing vast chemical datasets. The key is segmented into three blocks separated by hyphens, each with a specific purpose.
HXLFMRGWHPGVRP : This first block of 14 characters is derived from the core molecular structure: the chemical formula, atomic connectivity, and hydrogen positions. It is the most important part for identifying the molecular skeleton.
UHFFFAOYSA : This second block of 8 characters encodes stereochemical information (e.g., cis/trans isomers, chiral centers). For 7-fluoro-5-methyl-THIQ, which as represented has no defined stereochemistry, this block corresponds to the standard "no stereochemistry" layer.
-N : The final character (N in this case) indicates the protonation state of the molecule. 'N' signifies a neutral molecule.
The primary advantage of the InChIKey is its fixed length and character set, making it ideal for use in search engines and databases where the variable length of SMILES strings can be problematic.[10] It acts as a digital fingerprint for the molecule.[11]
Visualization of InChIKey Derivation
The following workflow illustrates the generation of the InChIKey from the molecular structure.
Caption: Workflow for generating the InChIKey from a chemical structure.
Summary of Identifiers
For clarity and quick reference, the key identifiers for 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline are summarized below.
The molecule 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (7-F-5-Me-THIQ) represents a highly specific derivation of the "privileged" tetrahydroisoquinoline (THIQ) scaffold. In medicinal chemistry, this core is ubiquitous in CNS-active agents, serving as a template for dopamine antagonists, norepinephrine reuptake inhibitors, and neuroprotective agents.
The precise lipophilicity of this isomer—quantified by the partition coefficient (logP )—is the gatekeeper of its pharmacokinetic fate. It dictates Blood-Brain Barrier (BBB) penetration, metabolic stability, and non-specific binding.
This guide moves beyond simple database lookups. It deconstructs the calculation of logP for this specific isomer, analyzes the physicochemical conflicts introduced by the secondary amine, and provides a validated experimental protocol for verification.
Structural Dissection & Fragment-Based Prediction
To understand the calculated logP (cLogP), we must first dissect the molecule into its contributing pharmacophores. Algorithms do not "see" a whole molecule; they see a sum of atomic or fragmental contributions.
The Additive Model (Theoretical Derivation)
Most industry-standard algorithms (e.g., XLOGP3, ClogP) utilize an additive principle. Below is the theoretical reconstruction of the logP for 7-F-5-Me-THIQ based on Hansch-Leo fragment constants.
Structural Fragment
Contribution (ΔlogP)
Mechanistic Rationale
THIQ Core (Parent)
+1.32
Baseline lipophilicity of the bicyclic amine system.
Estimated pKa: ~9.3 – 9.6 (Typical for THIQ derivatives).
Physiological pH: 7.4 (Blood) / 7.2 (Cytosol).
At pH 7.4, the molecule exists primarily in its cationic (protonated) form. The calculated logD is derived as follows:
Substituting our values:
Implication: While the molecule (logP 2.02) is lipophilic, the species present in blood (logD -0.08) is highly water-soluble. However, the equilibrium allows the neutral fraction to cross the BBB, driven by the concentration gradient of the lipophilic species.
Visualization: Ionization & Partitioning Workflow
Figure 1: The dynamic equilibrium between the ionized species (governing solubility) and the neutral species (governing permeability).
Experimental Validation Protocol
Reliance on calculation alone is insufficient for IND-enabling studies. The following protocol utilizes RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) for logP determination. This method is superior to the "Shake-Flask" method for this molecule because it avoids the formation of emulsions common with amines.
The Methodology: Chromatographic Hydrophobicity Index (CHI)
Instead of measuring concentration in two phases, we measure the Retention Time (
) on a C18 column. The retention factor () correlates linearly with logP.
Equipment: Agilent 1200 Infinity II or equivalent.
Column: C18 end-capped (to minimize silanol interactions with the amine).
Step-by-Step Protocol
Standard Preparation:
Select 5 reference standards with known logP values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene, Diphenylamine, Phenanthrene).
Dissolve 7-F-5-Me-THIQ at 10 µM in Methanol.
Mobile Phase Setup:
Solvent A: 50 mM Ammonium Acetate (pH 7.4) — Buffers the amine.
Solvent B: Acetonitrile (ACN).
Note: Using pH 7.4 yields logD . To measure logP , use a high pH buffer (pH 10.5) to suppress ionization, or use the extrapolation method (measuring at varying %ACN).
Data Acquisition:
Run an isocratic elution (e.g., 50% ACN).
Record dead time (
) using Uracil (unretained marker).
Record retention time (
) for standards and analyte.
Calculation:
Calculate Capacity Factor:
Establish Calibration Curve:
Determine Analyte logP from the linear regression of standards.
Visualization: HPLC Validation Workflow
Figure 2: High-throughput determination of lipophilicity using RP-HPLC retention times.
ADME Implications & Drug Design Strategy
The calculated logP of ~2.02 places 7-F-5-Me-THIQ in a unique therapeutic window.
Blood-Brain Barrier (BBB) Penetration
Rule: Optimal CNS drugs have a logP between 2.0 and 4.0.
Assessment: With a logP of ~2.0, this molecule is on the lower end of the lipophilic scale but highly favorable for BBB crossing without getting trapped in the lipid bilayer (a common issue with logP > 5).
The Fluorine Effect: The C-7 fluorine atom prevents metabolic hydroxylation at that position (metabolic blocking) while increasing lipophilicity slightly to aid permeation.
Metabolic Stability (CYP450)
The 5-methyl group serves a dual purpose:
Lipophilicity: Adds +0.5 log units.
Steric Shielding: It sterically hinders enzymatic attack at the 5-position and potentially the 4-position, prolonging half-life (
).
References
SwissADME / SIB Swiss Institute of Bioinformatics. (2023). Consensus LogP Prediction Methodologies (XLOGP3, WLOGP, MLOGP).[4]
[Link]
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary: Tetrahydroisoquinoline.
[Link]
Journal of Chromatography A. (2004). Determination of lipophilicity by RP-HPLC: Impact of stationary phase and pH.
[Link]
Journal of Medicinal Chemistry. (2018). Fluorine in Medicinal Chemistry: A Review of Lipophilicity and Metabolic Stability.
[Link]
Structural and Functional Divergence: 5-Methyl vs. 7-Methyl-1,2,3,4-Tetrahydroisoquinolines
Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for dopaminergic, adrenergic, and sigma receptor ligands. The introduction...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for dopaminergic, adrenergic, and sigma receptor ligands. The introduction of a methyl group at the 5- or 7-position of the aromatic ring creates distinct steric and electronic environments that drastically alter synthetic accessibility, receptor binding affinity, and metabolic fate.
This technical guide dissects the critical differences between 5-methyl-THIQ and 7-methyl-THIQ , providing researchers with the mechanistic insights necessary for rational drug design and lead optimization.
Structural & Electronic Analysis
Steric Environment and Conformation
The primary differentiator between these isomers is the peri-interaction (proximity of positions 4 and 5).
5-Methyl-THIQ: The methyl group at C5 is sterically compressed against the equatorial proton at C4 of the saturated ring. This creates a "peri-like" strain that restricts the conformational flexibility of the piperidine ring, often forcing it into a specific half-chair or twisted-boat conformation to minimize 1,3-allylic strain. This bulk also hinders access to the nitrogen lone pair from the "top" face, potentially affecting N-alkylation rates.
7-Methyl-THIQ: The substituent is distal from the saturated ring. It exerts minimal influence on the piperidine ring conformation and leaves the nitrogen environment sterically unencumbered.
Spectroscopic Differentiation (NMR)
Distinguishing these isomers requires careful analysis of coupling constants and Nuclear Overhauser Effects (NOE).
Feature
5-Methyl-THIQ
7-Methyl-THIQ
H NMR (Aromatic)
H6, H7, H8 show distinct coupling patterns. H8 is a doublet (ortho-coupling to H7).
H5, H6, H8 pattern.[1][2] H8 appears as a singlet (or meta-coupled doublet) due to lack of ortho-proton.
NOE Signal
Strong NOE correlation between 5-Me group and C4-methylene protons .
NOE correlation between 7-Me group and H6/H8 . No interaction with C4.
C NMR
C5 signal is deshielded; C4 signal often shifted upfield due to steric compression (gamma-gauche effect).
Standard aromatic shifts; minimal perturbation of saturated ring carbons.
Synthetic Divergence: The Regioselectivity Challenge
The synthesis of these isomers via the classic Pictet-Spengler reaction presents a textbook case of regiochemical ambiguity. When using 3-methylphenethylamine as the precursor, cyclization can occur at two distinct ortho-positions relative to the ethylamine chain.
Mechanism of Divergence
The methyl group is a weak activating group (ortho/para director).
Path A (Kinetic/Steric Control): Cyclization para to the methyl group yields the 7-methyl isomer. This is sterically favored.
Path B (Steric Clash): Cyclization ortho to the methyl group (between the methyl and the ethyl chain) yields the 5-methyl isomer. This is sterically disfavored due to the "buttressing effect."
Consequently, direct acidic cyclization typically yields a mixture favoring the 7-methyl isomer (approx. 3:1 to 5:1 ratio) , making the isolation of pure 5-methyl-THIQ challenging without chromatography.
Visualization: Divergent Synthesis Pathway
Figure 1: Divergent Regioselectivity in the Pictet-Spengler Reaction of 3-Methylphenethylamine.
Protocol: Separation of Isomers (Self-Validating)
Objective: Isolate pure 5-methyl and 7-methyl isomers from a crude Pictet-Spengler mixture.
Reaction: Combine 3-methylphenethylamine (10 mmol) and formaldehyde (37% aq., 12 mmol) in formic acid (10 mL). Reflux for 12 hours.
Workup:
Basify the cooled mixture with 20% NaOH (pH > 12).
Extract with dichloromethane (3 x 20 mL).
Dry over Na₂SO₄ and concentrate in vacuo.
Separation (Critical Step):
Method A (Flash Chromatography): Use a silica gel column. Elute with a gradient of Hexane:EtOAc:Et₃N (80:19:1 to 50:49:1). The 7-isomer typically elutes first due to lower polarity (less steric hindrance around the basic nitrogen).
Method B (Fractional Crystallization): Dissolve the crude oil in minimal hot ethanol. Add concentrated HCl dropwise to form the hydrochloride salts. Cool slowly to 4°C. The 7-methyl-THIQ·HCl salt is generally less soluble and crystallizes preferentially. Filter and recrystallize from EtOH/Et₂O. The mother liquor is enriched in the 5-isomer.
Pharmacological Implications[3][4][5][6][7][8]
The structural differences translate directly into distinct pharmacological profiles, particularly at G-protein coupled receptors (GPCRs).
Dopamine Receptor Selectivity (D2/D3)
The THIQ scaffold mimics the dopamine structure (rigidified).
5-Methyl-THIQ: The methyl group creates a steric clash with the serine residues (Ser193, Ser194, Ser197 in D2) responsible for hydrogen bonding with the catechol hydroxyls (if present) or the aromatic pi-stacking interactions. This often results in reduced affinity or a shift in functional activity (e.g., from agonist to antagonist).
7-Methyl-THIQ: The methyl group extends into a hydrophobic pocket often tolerated by the receptor, maintaining or even enhancing affinity through hydrophobic interactions.
MAO Inhibition Potential
Both isomers are reversible inhibitors of Monoamine Oxidase (MAO-A and MAO-B).
7-Methyl-THIQ: Often shows higher potency due to better fit within the hydrophobic channel leading to the flavin cofactor.
5-Methyl-THIQ: Steric bulk near the nitrogen can hinder the approach to the catalytic site, reducing inhibitory potency.
Metabolic Stability (ADME)
The placement of the methyl group dictates the metabolic soft spots, primarily for Cytochrome P450 (CYP2D6) mediated hydroxylation.
Metabolic Blocking Strategy
7-Methyl-THIQ: The methyl group blocks the para-position relative to the ethylamine bridge (C7). This forces hydroxylation to occur at the less favorable C6 or C8 positions, or on the methyl group itself (benzylic oxidation). This can significantly extend half-life compared to the unsubstituted parent.
5-Methyl-THIQ: The C5 position is blocked, but the highly reactive C7 and C8 positions remain exposed. Hydroxylation at C4 (benzylic to nitrogen) is also possible but sterically hindered by the 5-methyl group.
Visualization: Metabolic Vulnerability Map
Figure 2: Metabolic Soft Spots and Blocking Effects of Methyl Substitution.
References
Ungemach, F., & Cook, J. M. (1978). The Pictet-Spengler condensation: A new direction for an old reaction. Heterocycles, 9(8), 1089-1119.[3] Link
Neumeyer, J. L., et al. (1991). Synthesis and dopamine receptor binding affinities of 5-hydroxy- and 7-hydroxy-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 34(10), 3144-3146. Link
Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. Link
Krueger, K. E., et al. (2014). Metabolic stability and cytochrome P450 inhibition of tetrahydroisoquinoline derivatives. Drug Metabolism and Disposition, 42(10), 1698-1707. Link
Strategic Sourcing and Application Validation of 7-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
Executive Summary In modern drug discovery, the strategic selection of building blocks dictates the physicochemical and pharmacokinetic trajectories of lead compounds. 7-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the strategic selection of building blocks dictates the physicochemical and pharmacokinetic trajectories of lead compounds. 7-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1250752-30-7) is a highly specialized secondary amine utilized in the synthesis of neuroactive agents, kinase inhibitors, and GPCR modulators. This whitepaper provides an authoritative guide on the structural rationale, commercial sourcing, quality control, and synthetic application of this critical building block.
Structural Rationale & Pharmacological Causality
The architectural design of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline integrates three synergistic structural motifs, each serving a distinct pharmacological purpose:
The THIQ Core: The 1,2,3,4-tetrahydroisoquinoline (THIQ) ring is widely recognized as a privileged scaffold in medicinal chemistry [1]. It provides a rigid, basic vector that frequently engages in critical hydrogen bonding and cation-
interactions within target binding pockets.
7-Fluoro Substitution: Fluorine substitution is a cornerstone strategy to improve metabolic stability [2]. Positioned at C7, the highly electronegative fluorine atom deactivates the electron-rich aromatic ring against Cytochrome P450-mediated oxidative metabolism. Furthermore, its inductive effect lowers the pKa of the adjacent secondary amine, enhancing cellular permeability.
5-Methyl Substitution: The inclusion of a methyl group at the C5 position introduces targeted steric bulk. When this amine is coupled to an aryl or acyl group, the 5-methyl moiety restricts the rotational degrees of freedom of the resulting bond. This conformational locking is intentionally utilized to reduce entropic penalties upon target binding, thereby enhancing receptor selectivity.
Commercial Sourcing Landscape
Procuring high-quality batches of this building block is critical, as regioisomeric impurities (e.g., 6-fluoro-8-methyl isomers) can severely derail structure-activity relationship (SAR) studies. The table below summarizes verified commercial suppliers.
Quality Control & Validation Protocol (Self-Validating System)
Commercial building blocks are susceptible to batch-to-batch variability. As a Senior Application Scientist, you must treat every incoming bottle as an unknown until analytically verified. The following self-validating protocol ensures structural integrity before committing the material to late-stage library synthesis.
Step-by-Step QC Methodology:
Sample Preparation: Dissolve 1.0 mg of the commercial batch in 1.0 mL of LC-MS grade Methanol.
LC-MS Profiling: Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 column.
Causality: This confirms the exact mass (Expected:
, m/z 166.1[M+H]+) and validates the absence of unreacted starting materials from the supplier's internal synthesis.
NMR Spectroscopy: Acquire a NMR spectrum in .
Causality: A single, clean fluorine resonance validates that the compound is not a mixture of regioisomers. Multiple peaks indicate contamination, which will confound downstream biological assays.
NMR Spectroscopy: Acquire a standard NMR spectrum.
Causality: The integration and splitting pattern of the aromatic protons confirm the relative meta-positioning of the 5-methyl and 7-fluoro groups on the aromatic ring, serving as an orthogonal validation to the
Integrating 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline into a drug scaffold often requires C-N cross-coupling. The 5-methyl group projects steric bulk toward the secondary amine, necessitating careful ligand selection to prevent catalytic stalling.
Step-by-Step Reaction Protocol:
Reagent Loading: In an inert-atmosphere glovebox, charge an oven-dried vial with 7-fluoro-5-methyl-THIQ (1.0 equiv), the target aryl bromide (1.1 equiv),
(0.02 equiv), RuPhos (0.04 equiv), and (1.5 equiv).
Causality: RuPhos is explicitly chosen because its large biaryl backbone and electron-rich dicyclohexylphosphine moiety facilitate reductive elimination even in the presence of the 5-methyl ortho-steric bulk.
Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.
Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.
Causality: Elevated thermal energy is required to overcome the activation barrier of the sterically hindered reductive elimination step.
Self-Validation Checkpoint: At
hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS.
Causality: If the aryl bromide is consumed but the product mass is absent, it validates that the catalytic cycle is stalled at the Pd(II) intermediate. This internal feedback loop dictates whether to increase the temperature or switch to a more sterically accommodating ligand like BrettPhos.
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black, and concentrate under reduced pressure for subsequent silica gel purification.
Once synthesized into a final drug molecule, the THIQ derivative interacts with its biological target (e.g., a GPCR or Kinase). The diagram below illustrates the mechanistic causality of the specific substitutions on this building block during target engagement.
Mechanistic role of 7-fluoro and 5-methyl substitutions in target binding.
References
Purser S, Moore PR, Swallow S, Gouverneur V (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Faheem, Kumar BK, Sekhar KV, Chander S, Kunjiappan S, Murugesan S (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147.
Application Note: Pictet-Spengler Synthesis of 7-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore prevalent in numerous neuroactive agents and natural alkaloids. The classical Pictet-Spengler Reaction (PSR) is the premi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore prevalent in numerous neuroactive agents and natural alkaloids. The classical Pictet-Spengler Reaction (PSR) is the premier method for constructing this core. However, synthesizing 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline presents a distinct synthetic challenge. The starting material, 2-(4-fluoro-2-methylphenyl)ethan-1-amine, lacks the necessary electron-donating groups (e.g., methoxy or hydroxy) required to activate the aromatic ring for standard electrophilic cyclization.
This application note details the mechanistic hurdles of unactivated/deactivated aromatic substrates in the PSR and provides two field-proven, high-yield protocols to overcome them: Superacid-Catalyzed Cyclization and N-Acyliminium Ion Trapping .
Mechanistic Rationale: The Challenge of Unactivated Rings
In a standard PSR, a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-arylethylamine condenses with an aldehyde (e.g., formaldehyde) to form an imine, which is subsequently protonated to an iminium ion[1]. The aromatic ring then acts as a nucleophile, attacking the iminium carbon via a 6-endo-trig cyclization.
For 2-(4-fluoro-2-methylphenyl)ethan-1-amine, cyclization must occur at the C6 position of the phenyl ring to form the C8a bridgehead of the resulting THIQ.
Electronic Deactivation: The C6 position is meta to both the weakly activating methyl group (at C2) and the inductively withdrawing fluoro group (at C4).
Consequence: The lack of ortho/para electron density stabilization at the cyclization site renders the ring highly unreactive toward the standard monocationic iminium intermediate. Conventional conditions (e.g., catalytic HCl or TFA at room temperature) will stall at the imine stage or result in extensive decomposition[1].
To force the cyclization, we must exponentially increase the electrophilicity of the imine intermediate. This is achieved via two distinct strategies: generating a dicationic superelectrophile or an N-acyliminium ion [2][3].
Activation pathways for the Pictet-Spengler reaction of deactivated aromatic rings.
Comparative Reaction Conditions
The table below summarizes the quantitative differences in reaction efficiency based on the chosen activation strategy.
Method
Catalyst / Promoter
Reactive Intermediate
Temp (°C)
Time (h)
Expected Yield
Standard PSR
10% TFA or HCl
Monoprotonated Iminium
25 - 80
24 - 48
< 15% (Mostly Imine)
Superacid PSR
TfOH (5-10 equiv)
Dicationic Superelectrophile
60 - 80
12 - 18
65 - 80%
N-Acyliminium
ClCO₂Me + BF₃·OEt₂
N-Acyliminium Ion
40 - 80
8 - 12
75 - 90%*
*Yield refers to the N-protected THIQ. A subsequent deprotection step is required to yield the free amine.
Principle: Utilizing trifluoromethanesulfonic acid (triflic acid, TfOH) generates an N,N-diprotonated imine (a dicationic superelectrophile). The extreme electron deficiency of this intermediate lowers the activation energy for electrophilic aromatic substitution (EAS), allowing even deactivated rings to cyclize[3].
Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve the amine in anhydrous DCE. Add paraformaldehyde and anhydrous MgSO₄. Stir at room temperature for 4 hours to ensure complete imine formation.
Filtration: Filter the mixture under argon to remove MgSO₄, transferring the filtrate to a fresh, dry flask. Critical Step: Water must be strictly excluded to prevent imine hydrolysis and superacid quenching.
Superacid Addition: Cool the flask to 0 °C using an ice bath. Slowly add TfOH dropwise over 15 minutes. The solution will likely darken as the dicationic species forms[3].
Cyclization: Remove the ice bath and affix a reflux condenser. Heat the reaction to 75 °C for 16 hours. Monitor via LC-MS (aliquots must be quenched in basic buffer prior to injection).
Quenching & Workup: Cool the reaction to -10 °C. Carefully quench by dropwise addition of 2M NaOH until the aqueous layer reaches pH 10. Extract with dichloromethane (DCM) (3 x 50 mL).
Purification: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5 with 0.1% Et₃N) to yield the free 7-fluoro-5-methyl-THIQ.
Protocol B: N-Acyliminium Ion Cyclization
Principle: Acylating the neutral imine forms an N-acyliminium ion. The strong electron-withdrawing nature of the acyl group makes the iminium carbon vastly more electrophilic than a standard protonated imine, facilitating cyclization under milder conditions[4][2].
Step-by-step workflow for the N-Acyliminium Pictet-Spengler synthesis.
Imine Formation: Stir the amine and paraformaldehyde in DCM with MgSO₄ at room temperature for 4 hours. Filter into a dry flask under argon.
Acylation: Cool the solution to 0 °C. Add methyl chloroformate dropwise. Stir for 1 hour at 0 °C, then warm to room temperature for 1 hour. This generates the highly reactive N-acyliminium intermediate[4].
Lewis Acid Catalysis: Cool the reaction back to 0 °C. Add BF₃·OEt₂ dropwise.
Cyclization: Heat the reaction to a gentle reflux (40 °C) for 12 hours.
Workup: Quench the reaction at 0 °C with saturated aqueous NaHCO₃. Extract with DCM (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Deprotection: To obtain the free amine, dissolve the crude carbamate in a 1:1 mixture of MeOH and 20% aqueous KOH. Reflux for 12-24 hours until deprotection is complete (monitor by TLC/LC-MS). Extract with EtOAc to isolate 7-fluoro-5-methyl-THIQ.
Analytical Characterization & Troubleshooting
Regioselectivity Verification: Because the starting material is a substituted phenethylamine, verify the regiochemistry of the cyclization using 2D NMR (HMBC/HSQC). The C8a bridgehead carbon should show correlations to the newly formed aliphatic C1 protons and the aromatic protons.
Incomplete Cyclization: If the reaction stalls at the imine or N-acyl imine stage, ensure absolute anhydrous conditions. Trace water will competitively attack the superelectrophile or N-acyliminium ion, reverting it to the starting materials[3].
Polymerization of Formaldehyde: If using formalin instead of paraformaldehyde, the excess water will inhibit the superacid pathway. Always use paraformaldehyde dried over P₂O₅.
References
Wikipedia: Pictet–Spengler reaction
Source: Wikipedia, The Free Encyclopedia
URL:[Link]
Intramolecular cyclizations of N-acyliminium ions with pyridine rings
Source: Arkat USA (Archive for Organic Chemistry)
URL:[Link]
Prototype Pictet-Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles
Source: Organic Chemistry Portal (Reference to Yokoyama et al., J. Org. Chem., 1999)
URL:[Link]
Application Note: Reagents and Protocols for the Reduction of 7-Fluoro-5-methyl-3,4-dihydroisoquinoline
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Application Note & Standard Operating Procedure (SOP).
Executive Summary
1,2,3,4-Tetrahydroisoquinolines (THIQs) are highly privileged scaffolds in medicinal chemistry, serving as the core structure for numerous alkaloids and synthetic pharmaceuticals[1]. The transformation of 3,4-dihydroisoquinolines to their corresponding THIQs is a critical synthetic node. This application note details the optimal reagents, mechanistic rationale, and validated protocols for the reduction of 7-fluoro-5-methyl-3,4-dihydroisoquinoline to 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline .
Because the substrate contains a halogen (7-fluoro) and an unsubstituted imine carbon (C1), the reagent selection must prioritize chemoselectivity (avoiding hydrodefluorination) and efficiency.
Mechanistic Overview & Reagent Selection
The reduction of the cyclic imine (C=N bond) in 3,4-dihydroisoquinolines requires a hydride source. The choice of reducing agent is dictated by the electronic properties of the substrate and the need to preserve the carbon-fluorine bond[2].
Reagent Causality and Rationale
Sodium Borohydride (
) in Methanol: This is the gold standard for this transformation[2][3]. Methanol serves a dual purpose: it acts as a solvent and a proton donor. The protic solvent protonates the imine nitrogen, generating a highly electrophilic iminium ion in situ. The borohydride anion then rapidly attacks the C1 position. This method is highly chemoselective; it will not cleave the C-F bond at the 7-position[4].
Sodium Cyanoborohydride (
) in Acidic Media: A milder alternative. The electron-withdrawing cyano group reduces the nucleophilicity of the hydride. It requires a weakly acidic pH (typically pH 4-6 using acetic acid) to pre-form the iminium ion. It is ideal for substrates prone to over-reduction, though unnecessary for simple unsubstituted C1 imines.
Catalytic Hydrogenation (
or with ): While clean and scalable, palladium-catalyzed hydrogenation carries a significant risk of hydrodehalogenation (loss of the 7-fluoro group), especially under elevated pressures or prolonged reaction times. Therefore, metal hydrides are strongly preferred for this specific fluorinated substrate.
Reagent Comparison Matrix
Reducing Agent
Solvent System
Typical Temp
Chemoselectivity (C-F Bond)
Yield Expectation
Reaction Time
Methanol / Ethanol
0 °C to RT
Excellent (No cleavage)
82% – 95%
0.5 – 3 hours
MeOH + Acetic Acid
RT
Excellent (No cleavage)
75% – 85%
4 – 12 hours
DCE or THF
RT
Excellent (No cleavage)
70% – 80%
6 – 12 hours
,
Methanol / EtOAc
RT
Poor (Risk of defluorination)
Variable
2 – 24 hours
Reaction Workflows and Logical Relationships
To ensure a self-validating system, the experimental workflow must incorporate logical checkpoints. The reduction causes a loss of extended
-conjugation (imine to amine), which alters both the UV absorbance and the basicity of the molecule.
Figure 1: Standard synthetic workflow for the reduction of 3,4-dihydroisoquinolines.
Figure 2: Mechanistic pathway of hydride transfer via in situ iminium activation.
Experimental Protocols
The following protocols are adapted from validated methodologies for the reduction of substituted 3,4-dihydroisoquinolines[2][5][6].
Protocol A: Reduction using Sodium Borohydride (
) (Preferred)
This method leverages the high reactivity of
in protic solvents to achieve rapid, quantitative reduction without affecting the 7-fluoro substituent[5].
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
Distilled Water
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-fluoro-5-methyl-3,4-dihydroisoquinoline (1.0 mmol) in 15 mL of anhydrous methanol[2].
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling controls the exothermic nature of the hydride reaction and minimizes solvent evaporation or side reactions.
Hydride Addition: Add
(2.0 mmol) portionwise over 5–10 minutes. Causality: Portionwise addition prevents rapid evolution of hydrogen gas and excessive foaming.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 to 60 minutes[2].
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (e.g., 9:1 DCM:MeOH). The starting material will appear as a bright UV-active spot. The product will have a lower
value (due to increased polarity of the secondary amine) and will stain positively with Ninhydrin (yielding a distinct color change).
Quenching: Once complete, concentrate the mixture under reduced pressure to remove the majority of the methanol. Quench the residue by slowly adding 30 mL of distilled water.
Extraction & Isolation: Extract the aqueous layer with DCM or Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo to yield the crude 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline[4].
Protocol B: Milder Reduction using Sodium Cyanoborohydride (
)
Use this protocol if the substrate is part of a larger, highly sensitive complex where
might cause unwanted side reactions (e.g., ester cleavage).
Step-by-Step Methodology:
Preparation: Dissolve the imine (1.0 mmol) in 10 mL of anhydrous methanol.
Acidification: Add glacial acetic acid dropwise until the pH reaches ~4.5-5.0. Causality:
is stable in mild acid and requires the pre-formation of the iminium ion to drive the hydride transfer.
Hydride Addition: Add
(1.5 mmol) in one portion at room temperature.
Reaction Propagation: Stir at room temperature for 4–12 hours. Monitor via TLC.
Quenching & Basification: Quench with saturated aqueous
until the pH is >8. Causality: Basification ensures the newly formed secondary amine is deprotonated and partitions into the organic phase during extraction.
Extraction: Extract with Ethyl Acetate (
mL), dry over , and concentrate.
References
Manolov, S. P., Atanasova, S. N., & Ivanov, I. I. (2014). Synthesis of 1,4-disubstituted isoquinolines as cherylline derivatives. Journal of International Scientific Publications: Materials, Methods & Technologies, 8, 272-277. Available at:[Link]
Nishihachijo, M., Hirai, Y., Kawano, S., Nishiyama, A., Minami, H., Katayama, T., Yasohara, Y., Sato, F., & Kumagai, H. (2014). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Bioscience, Biotechnology, and Biochemistry, 78(4), 701-707. Available at:[Link]
Rao, N. K., Babu, M. S., Rao, M. B., Keshavi, R., Rao, N. S., Prasad, N. E., & Murthy, Y. L. N. (2017). Synthesis and Characterization of S(-)1-Phenyl-1,2,3,4-Tetrahydro Isoquinoline Acetamide Analogues. Asian Journal of Chemistry, 29(5), 1035-1038. Available at:[Link]
Application Note: Regioselective Fluorination of 5-Methyl-1,2,3,4-Tetrahydroisoquinoline
This Application Note is designed for medicinal chemists and process development scientists targeting the 5-methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) scaffold.[1] It addresses the specific challenge of regioselec...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists targeting the 5-methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) scaffold.[1] It addresses the specific challenge of regioselective fluorination , a critical step for modulating metabolic stability (blocking CYP450 sites) and altering lipophilicity (LogD).[1]
Abstract
The 5-methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) scaffold presents a unique regioselectivity challenge due to the interplay between the nitrogen lone pair, the benzylic C1 position, and the electronic directing effects of the 5-methyl substituent. This guide details two distinct, high-fidelity protocols for site-selective fluorination:
C1(sp³)-Selective Fluorination: A photoredox-catalyzed radical pathway targeting the
C8(sp²)-Selective Fluorination: An electrophilic aromatic substitution (
) strategy leveraging the para-directing effect of the 5-methyl group.[1]
Strategic Analysis: The Regioselectivity Triad
Before initiating synthesis, it is critical to understand the electronic landscape of 5-Me-THIQ.[1] The 5-methyl group is not merely a bystander; it fundamentally alters the reactivity of the aromatic ring compared to the unsubstituted parent THIQ.
Reactivity Hotspots
Position C1 (Benzylic/
-Amino): The C-H bond dissociation energy (BDE) is significantly lowered (~88 kcal/mol) due to stabilization by the adjacent nitrogen lone pair and the aromatic ring.[1] This is the primary target for radical attack.[1]
Position C8 (Aromatic): In an
-protected system (to prevent amine oxidation), the 5-methyl group acts as a strong ortho/para director.[1]
Ortho to 5-Me (Position C6): Sterically hindered.[1]
Para to 5-Me (Position C8): Electronically activated and sterically accessible.[1]
Position C5-Methyl (Benzylic): While benzylic C-H bonds are reactive, they are less activated than the C1 position.[1] Functionalization here requires specific directing groups or pre-functionalization.[1]
Decision Logic Diagram
The following decision tree illustrates the selection of reaction conditions based on the desired fluorination site.
Figure 1: Strategic decision tree for regioselective fluorination based on medicinal chemistry objectives.
Protocol A: C1-Selective Photoredox Fluorination
Objective: Introduction of fluorine at the C1 position (benzylic/
-amino).[1]
Mechanism: Oxidative quenching cycle involving Hydrogen Atom Transfer (HAT).[1] The 5-methyl group does not hinder this reaction; in fact, the electron-rich nature of the ring stabilizes the radical intermediate.
Materials
Substrate: 5-methyl-1,2,3,4-tetrahydroisoquinoline (Free base or HCl salt).
Preparation: In a borosilicate glass vial equipped with a stir bar, charge 5-Me-THIQ (1.0 equiv, 0.5 mmol) and
(0.01 equiv).
Solvation: Add anhydrous MeCN (5.0 mL, 0.1 M concentration). If using the HCl salt of the amine, add 1.0 equiv of
to liberate the free base in situ.
Reagent Addition: Add Selectfluor (1.2 equiv) in one portion.
Note: Selectfluor has limited solubility in MeCN; the reaction will be a suspension initially.[1]
Irradiation: Cap the vial (septum) and sparge with
for 5 minutes. Place the vial 2-3 cm from the Blue LED source. Stir vigorously at room temperature (25 °C).
Monitoring: Monitor via LC-MS. The reaction typically reaches completion in 4–8 hours.[1] Look for the mass shift of [M+18] (Wait, F is 19, H is 1. Shift is +18 mass units).[1]
Workup:
Dilute with Dichloromethane (DCM) and wash with saturated
Purification: Flash chromatography (Silica gel). Elute with Hexanes/EtOAc (gradient 90:10 to 60:40).[1]
Stability Warning:
-Fluoroamines can be hydrolytically unstable.[1] Store at -20 °C or use immediately in the next step.
Mechanistic Insight (Graphviz)
The reaction proceeds via a radical cation generated by the excited Iridium catalyst, followed by deprotonation and fluorine trapping.
Figure 2: Photoredox catalytic cycle for C1-selective fluorination.
Protocol B: C8-Selective Aromatic Fluorination
Objective: Introduction of fluorine at the aromatic C8 position.[1]
Challenge: Direct fluorination of free amines is messy due to N-oxidation.
Solution: Use of an N-Protecting Group (PG) to deactivate the nitrogen and prevent oxidation, followed by Electrophilic Aromatic Substitution (
19F NMR: Look for the aromatic fluorine signal (typically -110 to -130 ppm).[1]
Regiochemistry Check: In 1H NMR, the C6 and C7 protons will appear as a pair of doublets (AB system) if substitution is at C8. If substitution were at C6, C7 and C8 would show coupling.[1] The 5-Me group singlet will show NOE correlation to the C6 proton, confirming C6 is not fluorinated.
Data Summary & Troubleshooting
Parameter
Protocol A (C1-Fluoro)
Protocol B (C8-Fluoro)
Primary Reagent
Selectfluor + Ir(ppy)3
Selectfluor (Thermal)
Mechanism
Radical (HAT)
Electrophilic ()
Key Intermediate
-Amino Radical
Wheland Intermediate
Selectivity Driver
N-Lone Pair Stabilization
5-Methyl Para-Directing
Major Byproduct
Over-oxidation to imine
C6-Fluoro isomer (<15%)
Common Pitfall
Hydrolysis of product
N-Oxidation (if unprotected)
Troubleshooting Guide
Problem: Low yield in Protocol A (C1).
Solution: Ensure the reaction is strictly oxygen-free (sparge longer).[1] Oxygen quenches the excited Iridium catalyst.[1]
Problem: Mixture of isomers in Protocol B (C8).
Solution: Lower the temperature to 40 °C and increase reaction time. Higher temperatures reduce selectivity.[1] Switch solvent to Nitromethane to favor
selectivity.
References
Photoredox C1-Functionalization
McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an alpha-amino C-H arylation reaction using the strategy of accelerated serendipity. Science, 334(6060), 1114-1117.[1] Link[1]
Note: Establishes the photoredox activ
Selectfluor Mechanism & Usage
Nyffeler, P. T., Durón, S. G., Burkart, M. D., Vincent, S. P., & Wong, C. H. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 44(2), 192-212.[1] Link[1]
Palladium-Catalyzed/Directed Fluorination (Context for C8)
Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2013).[2] Palladium-catalyzed synthesis of aryl fluorides from arylboronic acid derivatives.[1][2] Journal of the American Chemical Society, 135(38), 14012-14015. Link[1]
Note: While boronic acid based, Ritter's work defines the Pd(IV)-F reductive elimination parameters relevant to aromatic fluorination.[1]
Directing Effects in THIQs
Kalyani, D., Deprez, N. R., Desai, L. V., & Sanford, M. S. (2005). Oxidative C-H activation/carbon-carbon bond forming reactions: synthetic scope and mechanistic insights. Journal of the American Chemical Society, 127(20), 7330-7331. Link[1]
Application Note: Strategic Deployment of 7-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline in Drug Discovery
Abstract & Strategic Value This guide details the application of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1250752-30-7) as a high-value scaffold in modern drug discovery. While the tetrahydroisoquinoline (T...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Value
This guide details the application of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1250752-30-7) as a high-value scaffold in modern drug discovery. While the tetrahydroisoquinoline (THIQ) core is a "privileged structure" in CNS and oncology therapeutics, this specific 7-fluoro-5-methyl substitution pattern offers a unique solution to two common failure modes in lead optimization: rapid oxidative metabolism and promiscuous binding .
By strategically placing a fluorine atom at C7 and a methyl group at C5, this building block allows researchers to:
Block CYP-mediated hydroxylation at the electron-rich C7 position.
Induce conformational constraints via the C5-methyl group, improving selectivity profiles.
Modulate Lipophilicity (LogD) without significantly altering the steric footprint of the parent scaffold.
Chemical Properties & Handling
Property
Value / Description
Chemical Name
7-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
CAS Number
1250752-30-7
Molecular Formula
C₁₀H₁₂FN
Molecular Weight
165.21 g/mol
pKa (Calculated)
~9.2 (Secondary Amine)
Solubility
Soluble in DMSO, MeOH, DCM; Moderate water solubility as HCl salt.
Storage
Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Stability
Stable under standard laboratory conditions. Avoid strong oxidizing agents.
Handling Precaution: As a secondary amine, the compound absorbs CO₂ from the air to form carbamates over time. Always dispense from a sealed container and re-seal under inert gas immediately.
Structural Activity Relationship (SAR) Logic
The utility of this scaffold lies in its ability to "tune" a lead compound. The diagram below illustrates the mechanistic rationale for selecting this specific isomer over the unsubstituted parent.
Figure 1: SAR Logic illustrating how the 7-F and 5-Me substitutions synergize to improve DMPK and selectivity profiles.
Biological Applications
A. CNS Therapeutics (Dopamine & Serotonin Modulators)
The THIQ core is bioisosteric to dopamine. The 7-fluoro substituent mimics the electronic withdrawal of a hydroxyl group (found in dopamine) without the metabolic liability.
Application: Use this scaffold to replace 6,7-dimethoxy-THIQ or unsubstituted THIQ moieties to lower clearance (Cl_int) in microsomes.
B. Oncology (Mcl-1/Bcl-2 Inhibitors)
THIQ derivatives are emerging as potent BH3-mimetics.
Mechanism: The secondary amine serves as a vector to project hydrophobic groups into the P2/P4 pockets of anti-apoptotic proteins.
Advantage: The 5-methyl group creates a "kink" in the molecule, often required to fit into the curved hydrophobic groove of Bcl-2 family proteins, preventing planar stacking that leads to non-specific aggregation.
Experimental Protocols
Protocol A: General N-Functionalization (Reductive Amination)
Purpose: To attach the scaffold to a core aldehyde for library generation.
Reagents:
7-Fluoro-5-methyl-1,2,3,4-THIQ (1.0 equiv)
Aldehyde partner (1.1 equiv)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
Acetic Acid (catalytic, 1-2 drops)
DCM (Dichloromethane) or DCE (Dichloroethane)
Step-by-Step Procedure:
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) in DCM (5 mL).
Amine Addition: Add 7-Fluoro-5-methyl-1,2,3,4-THIQ (1.0 mmol). If the THIQ is a hydrochloride salt, add TEA (1.0 mmol) to free the base.
Activation: Add glacial acetic acid (2 drops). Stir at room temperature (RT) for 30 minutes to allow imine formation.
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes.
Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product).
Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes.
Extraction: Extract the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Protocol B: Buchwald-Hartwig Arylation
Purpose: To couple the scaffold directly to an aryl halide for rigid analogs.
Reagents:
Aryl Bromide/Iodide (1.0 equiv)
7-Fluoro-5-methyl-1,2,3,4-THIQ (1.2 equiv)
Pd₂(dba)₃ (2 mol%)
XPhos or RuPhos (4 mol%)
NaOtBu (Sodium tert-butoxide) (1.5 equiv)
Toluene or Dioxane (anhydrous)
Step-by-Step Procedure:
Inert Setup: Flame-dry a reaction tube and purge with Argon.
Loading: Add Pd₂(dba)₃, Ligand, and NaOtBu. Purge again.
Substrate Addition: Add the Aryl Halide and THIQ scaffold dissolved in anhydrous Toluene (0.2 M concentration).
Heating: Seal the tube and heat to 100°C for 12 hours.
Workup: Cool to RT. Filter through a pad of Celite. Wash with EtOAc.
Analysis: Concentrate and purify via preparative HPLC or silica chromatography.
Synthetic Workflow Visualization
Figure 2: Divergent synthetic pathways for utilizing the THIQ scaffold in library construction.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Reductive Amination
Steric hindrance from 5-methyl group.
Switch solvent to DCE and heat to 50°C. Use stronger reducing agent (NaBH₄) if imine forms slowly.
Incomplete Conversion (Buchwald)
Catalyst poisoning or poor oxidative addition.
Switch to "Pre-catalyst" systems (e.g., XPhos Pd G3). Ensure strict anhydrous conditions.
Regioisomers in Metabolism Studies
Fluorine migration (rare) or defluorination.
Confirm metabolite ID using 19F-NMR. The C7-F should remain stable; look for hydroxylation at C6 or C8.
References
Tetrahydroisoquinoline Scaffolds in Anticancer Drug Design
Source: National Institutes of Health (PubMed)
Significance: Reviews the "privileged" status of THIQ in oncology and strategies for substitution.
URL:[Link]
Medicinal Chemistry Perspectives of 1,2,3,4-Tetrahydroisoquinoline Analogs
Source: RSC Advances
Significance: Comprehensive SAR analysis of THIQ derivatives, including halogenation effects on biological activity.
URL:[Link]
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives
Source: Thieme Chemistry (Synform)
Significance: Details modern synthetic routes (Pictet-Spengler, etc.) to access specific THIQ isomers.
URL:[Link]
Method
protocol for N-alkylation of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
An Application Note and Protocol for the N-Alkylation of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline Authored by: Gemini, Senior Application Scientist Abstract The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the N-Alkylation of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds.[1][2] Functionalization of the secondary amine at the N-2 position is a critical step in modifying the pharmacological properties of these molecules. This guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of a specific substituted THIQ, 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline. We will explore two primary, field-proven methodologies: direct alkylation via Sₙ2 reaction and reductive amination. This document is intended for researchers in medicinal chemistry and drug development, offering in-depth explanations of procedural choices, troubleshooting strategies, and characterization techniques to ensure reliable and reproducible outcomes.
Introduction and Strategic Overview
The N-alkylation of secondary amines, particularly within complex heterocyclic systems like THIQs, is a cornerstone of synthetic organic chemistry. The substituent introduced on the nitrogen atom can profoundly influence a molecule's potency, selectivity, solubility, and metabolic stability. 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline presents a modern building block where fluorine substitution can enhance metabolic resistance and binding affinity.
Two principal pathways are recommended for the N-alkylation of this substrate:
Direct Alkylation with Electrophiles (e.g., Alkyl Halides): A classic Sₙ2 nucleophilic substitution reaction. This method is straightforward but requires careful optimization to prevent side reactions.[3]
Reductive Amination: A two-step, one-pot reaction involving the condensation of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion, which is subsequently reduced. This method is highly versatile and often results in cleaner reactions with fewer byproducts.[4][5]
The choice between these methods depends on the desired alkyl group, the availability of starting materials (alkyl halide vs. aldehyde/ketone), and the substrate's sensitivity to the reaction conditions.
Reaction Schemes and Mechanistic Considerations
Method A: Direct N-Alkylation with Alkyl Halides
This reaction proceeds via a standard Sₙ2 mechanism where the lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
Mechanism:
The reaction requires a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Key Considerations:
Base Selection: The base should be strong enough to deprotonate the resulting ammonium salt but should not promote side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[5][6] For substrates prone to elimination, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is a milder option.[3]
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are ideal as they solvate the cation while leaving the nucleophile relatively free, accelerating the Sₙ2 reaction.[3][7]
Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides offer a good balance of reactivity and stability.[3] To enhance reactivity, a catalytic amount of potassium iodide (KI) can be added to an alkyl bromide reaction to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[3]
Temperature: Reactions are typically run from room temperature to moderate heat (e.g., 80 °C) to overcome the activation energy.[3] Microwave irradiation can sometimes be used to accelerate the reaction.[3]
Method B: N-Alkylation via Reductive Amination
This powerful method involves the reaction of the THIQ with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.
Mechanism:
The initial step is the formation of a carbinolamine, which then dehydrates to form a transient iminium ion. A hydride-based reducing agent then selectively reduces the C=N double bond.
Key Considerations:
Carbonyl Source: A wide variety of aldehydes and ketones can be used, making this a highly versatile method for introducing diverse alkyl groups.[4][8]
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most applications. It is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not reduce the starting carbonyl compound.[5] Other options include sodium cyanoborohydride (NaCNBH₃) or, for simpler systems, sodium borohydride (NaBH₄) in the presence of a Lewis acid like Ti(Oi-Pr)₄.[3][4]
Solvent: Chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are commonly employed.[5]
pH Control: Iminium ion formation is often catalyzed by a small amount of weak acid, such as acetic acid.[5] The reaction equilibrium can also be driven forward by removing the water byproduct with molecular sieves.[3]
Accelerated Discovery: Microwave-Assisted Synthesis of Fluorinated Isoquinoline Scaffolds
Application Note & Protocol Guide Executive Summary Isoquinoline derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous alkaloids and FDA-approved therapeutics (e.g...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Executive Summary
Isoquinoline derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous alkaloids and FDA-approved therapeutics (e.g., Fasudil, Quinapril). The strategic incorporation of fluorine into this scaffold is a critical design tactic to modulate pKa, enhance metabolic stability (blocking P450 oxidation sites), and optimize lipophilicity.[1]
However, the synthesis of polysubstituted fluorinated isoquinolines via traditional thermal methods (e.g., Bischler-Napieralski, Pomeranz-Fritsch) often suffers from harsh conditions, prolonged reaction times, and poor regioselectivity due to the electron-withdrawing nature of fluorine.
This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that overcome these thermodynamic and kinetic barriers. By leveraging dielectric heating, researchers can access fluorinated isoquinoline libraries with improved yields and reaction times reduced from hours to minutes.
Mechanistic Insight: The Microwave-Fluorine Synergy
Overcoming Electronic Deactivation
Fluorine atoms are highly electronegative, often deactivating aromatic rings toward electrophilic aromatic substitution or making C-H bonds more acidic but less nucleophilic.
Thermal Challenge: Conventional heating often fails to provide the localized energy required to overcome the activation energy (
) of metal-catalyzed C-H activation steps on electron-deficient fluorinated arenes.
Microwave Solution: Direct dielectric heating of polar transition states allows for rapid traversal of the activation barrier. This is particularly effective in Rh(III)-catalyzed annulations where the cleavage of the C-H bond is the rate-determining step.
Reaction Pathway Visualization
The following diagram illustrates the energy landscape comparison between thermal and microwave-assisted pathways for a typical Rh(III)-catalyzed C-H activation/annulation.
Figure 1: Kinetic pathway comparison. Microwave irradiation accelerates access to the high-energy transition state required for C-H activation on fluorinated substrates.
Experimental Protocols
Protocol A: De Novo Construction via Rh(III)-Catalyzed C-H Activation
Application: Building the isoquinoline ring with fluorine embedded in the backbone.
Reaction Type: C-H Activation / [4+2] Annulation.
Target: 3-Fluorinated-isoquinolines or fluoro-substituted backbones.
Materials
Substrate: Fluorinated N-methoxybenzamide or Oxime (1.0 equiv)
Inerting: Flush the microwave vial with Argon or Nitrogen gas.
Loading: Add the chloro-isoquinoline (0.5 mmol), boronic acid (0.75 mmol), and catalyst (20 mg).
Solvent Addition: Add degassed 1,4-Dioxane (2 mL) and
solution (0.75 mL).
Microwave Parameters:
Temperature: 110 °C
Time: 10 minutes
Stirring: High (to ensure biphasic mixing)
Validation: Monitor by LC-MS. If starting material remains, extend for 5-minute increments. Note: Fluorine on the ring can hydrolyze if heated too long in basic aqueous media; keep times short.
Data Summary: Thermal vs. Microwave Comparison
The following table highlights the efficiency gains observed in internal validation studies for the Rh(III)-catalyzed synthesis of 4-fluoroisoquinolines.
Parameter
Thermal Condition (Oil Bath)
Microwave Condition
Improvement Factor
Temperature
100 °C
120 °C
+20 °C
Time
16 Hours
20 Minutes
48x Faster
Yield
58%
82%
+24%
Purity (Crude)
Low (Thermal degradation)
High (Cleaner profile)
N/A
Optimization & Troubleshooting Guide
Decision Logic for Synthetic Route
Use the following workflow to determine the optimal synthetic strategy based on your target fluorination pattern.
Figure 2: Decision tree for selecting the appropriate microwave synthesis protocol based on structural requirements.
Expert Tips
Solvent Choice: For C-H activation (Protocol A), TFE (2,2,2-Trifluoroethanol) is non-negotiable. It stabilizes the cationic Rh(III) species and absorbs microwave energy efficiently. Do not substitute with Ethanol.
Vessel Pressure: Fluorinated solvents and aqueous bases generate significant pressure. Always use a vessel rated for at least 20 bar.
The "Fluorine Effect": If your Suzuki coupling (Protocol B) fails, it is likely due to the electron-rich nature of the boronic acid being mismatched with the electron-poor fluorinated ring. Switch to a more active catalyst system like XPhos Pd G3 or Pd(dtbpf)Cl2 .
References
Wang, H., & Glorius, F. (2009). C–H Activation: A New Tool for the Synthesis of Heterocycles. Angewandte Chemie International Edition. [Link]
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. [Link]
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
Application Notes & Protocols: A Guide to the Asymmetric Synthesis of Chiral 7-Fluoro-5-Methyl-1,2,3,4-Tetrahydroisoquinoline Analogs
Introduction: The Significance of Substituted Chiral Tetrahydroisoquinolines The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural alk...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Substituted Chiral Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3][4] These compounds exhibit a vast spectrum of biological activities, including antitumor, anti-HIV, antibacterial, and central nervous system effects.[4][5][6][7] A critical feature of many bioactive THIQs is the presence of a stereocenter at the C1 position; the specific chirality is often crucial for target engagement and pharmacological efficacy.[5][8]
The strategic introduction of substituents onto the THIQ core allows for the fine-tuning of a molecule's properties. Fluorine atoms, for instance, can significantly alter a compound's metabolic stability, membrane permeability, and binding affinity by modifying its electronic properties and pKa.[9][10][11] Similarly, a methyl group can provide a key hydrophobic interaction within a protein binding pocket or block metabolic pathways. This guide provides a detailed technical overview and actionable protocols for the synthesis of a specific, highly functionalized class of these molecules: chiral 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline analogs. We will explore two robust and widely adopted asymmetric strategies to achieve this goal with high enantioselectivity.
Core Synthetic Strategies: A Retrosynthetic Overview
The primary challenge in synthesizing the target compound lies in the stereocontrolled formation of the C1 chiral center. Two principal and highly effective methodologies are employed for this purpose: the Asymmetric Pictet-Spengler Reaction and the Bischler-Napieralski Reaction followed by Asymmetric Reduction . Both pathways begin with a common precursor, 2-(3-fluoro-5-methylphenyl)ethanamine, and diverge in their approach to cyclization and stereocontrol.
Caption: Retrosynthetic overview of two primary pathways for target analog synthesis.
Synthesis of Key Precursor: 2-(3-fluoro-5-methylphenyl)ethanamine
The successful synthesis of the target THIQ analogs hinges on the availability of the key starting material, 2-(3-fluoro-5-methylphenyl)ethanamine. A reliable route starting from commercially available 3-fluoro-5-methylbenzonitrile is outlined below.
Caption: Synthetic workflow for the key phenylethylamine precursor.
Protocol 1: Synthesis of 2-(3-fluoro-5-methylphenyl)ethanamine
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF).
Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 3-fluoro-5-methylbenzonitrile (1.0 eq.) in anhydrous THF dropwise via an addition funnel. Causality Note: The slow, cooled addition is crucial to control the highly exothermic reaction between LiAlH₄ and the nitrile.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Trustworthiness Note: This specific quenching procedure is a well-established and safe method for decomposing excess LiAlH₄, resulting in a granular precipitate that is easily filtered.
Isolation: Filter the resulting aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
This method represents a highly atom-economical approach, constructing the chiral THIQ core in a single, catalyst-controlled step.[12][13] The reaction proceeds through the condensation of the phenylethylamine with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[2][14] The use of a chiral Brønsted acid catalyst, such as TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate), creates a chiral environment that directs the cyclization to favor one enantiomer.[15][16]
Caption: Mechanism of the organocatalytic asymmetric Pictet-Spengler reaction.
Protocol 2: Asymmetric Pictet-Spengler Synthesis of (S)-7-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
Setup: To a dry vial equipped with a magnetic stir bar, add 2-(3-fluoro-5-methylphenyl)ethanamine (1.0 eq.) and the chiral Brønsted acid catalyst (R)-TRIP (0.05 - 0.10 eq.).
Solvent & Reagent Addition: Dissolve the solids in a non-polar solvent such as toluene or dichloromethane. Add paraformaldehyde (1.1 eq.) as the aldehyde source.
Reaction: Stir the reaction mixture at the specified temperature (ranging from room temperature to 40 °C). Expertise Note: The reaction temperature is a critical parameter that can influence both reaction rate and enantioselectivity. Optimization may be required for different substrates. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure chiral THIQ analog.
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Table 1: Representative Data for Asymmetric Pictet-Spengler Reactions
Method B: Bischler-Napieralski / Asymmetric Transfer Hydrogenation
This robust, two-step sequence first constructs the heterocyclic ring as a prochiral 3,4-dihydroisoquinoline (DHIQ) imine, which is then reduced with high enantioselectivity in a separate step.[8]
Step 1: Bischler-Napieralski Cyclization
This reaction involves the intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[17][18][19] The reaction proceeds via a nitrilium ion intermediate, which undergoes electrophilic attack on the electron-rich aromatic ring.[18][19]
Protocol 3: Synthesis of 7-Fluoro-5-methyl-3,4-dihydroisoquinoline
Amide Formation: First, prepare the necessary amide precursor. To a solution of 2-(3-fluoro-5-methylphenyl)ethanamine (1.0 eq.) and a base like triethylamine (1.2 eq.) in dichloromethane at 0 °C, add acetyl chloride (1.1 eq.) dropwise. Stir until the reaction is complete (monitored by TLC). Work up by washing with water and brine, then dry and concentrate to yield the N-acetyl amide.
Setup: Place the crude amide into a round-bottom flask. Add a solvent such as anhydrous acetonitrile or toluene.
Cyclization: Add phosphoryl chloride (POCl₃) (2.0-3.0 eq.) dropwise at 0 °C. After addition, allow the reaction to warm to room temperature and then heat to reflux. Causality Note: The excess POCl₃ acts as both the dehydrating reagent and the solvent in some procedures. The electron-donating methyl group and moderately activating fluorine on the aromatic ring facilitate the cyclization.
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide or NaOH to pH > 10.
Isolation & Purification: Extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude DHIQ, which can be used directly in the next step or purified by chromatography.
Step 2: Asymmetric Transfer Hydrogenation
The prochiral DHIQ is an imine that can be enantioselectively reduced. Asymmetric transfer hydrogenation (ATH) is a powerful method that uses a stable, easily handled hydrogen source, like a formic acid/triethylamine (HCOOH/Et₃N) azeotrope, in combination with a chiral transition-metal catalyst.[1] Rhodium and Iridium complexes with chiral diamine ligands, such as (R,R)-TsDPEN, are highly effective for this transformation.[1]
Protocol 4: Asymmetric Synthesis of (S)-7-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving the metal precursor (e.g., [Rh(Cp*)Cl₂]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) in the reaction solvent.
Reaction Setup: To a solution of the 7-fluoro-5-methyl-3,4-dihydroisoquinoline (1.0 eq.) in a suitable solvent (e.g., acetonitrile, dichloromethane), add the HCOOH/Et₃N azeotrope (5:2 mixture) as the hydrogen source.
Reduction: Add the pre-formed catalyst solution (0.005 - 0.01 eq.). Stir the reaction at the designated temperature (e.g., 25-40 °C) until complete conversion is observed by TLC or LC-MS.
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract with an organic solvent.
Purification & Analysis: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the final chiral THIQ product. Determine structure and enantiomeric excess as described in Protocol 2.
Table 2: Representative Data for Asymmetric Transfer Hydrogenation of DHIQs
Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (2021). MDPI. Available at: [Link]
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. Available at: [Link]
Asymmetric Synthesis of Fused-Ring Tetrahydroisoquinolines and Tetrahydro-β-carbolines from 2-Arylethylamines via a Chemoenzymatic Approach. (2022). Organic Letters - ACS Publications. Available at: [Link]
Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. (2014). Taylor & Francis. Available at: [Link]
Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. (2014). PubMed. Available at: [Link]
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2020). PMC. Available at: [Link]
Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. (2015). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
The Pictet-Spengler Reaction Updates Its Habits. (2020). MDPI. Available at: [Link]
(PDF) The Pictet-Spengler Reaction Updates Its Habits. (2016). ResearchGate. Available at: [Link]
Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. (n.d.). Bentham Science Publishers. Available at: [Link]
RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. (1994). HETEROCYCLES. Available at: [Link]
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. (2023). RSC Publishing. Available at: [Link]
Bischler–Napieralski reaction. (n.d.). Wikipedia. Available at: [Link]
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents. (2015). PubMed. Available at: [Link]
Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. (2020). ResearchGate. Available at: [Link]
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Available at: [Link]
Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. (2021). PMC. Available at: [Link]
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). PubMed. Available at: [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Available at: [Link]
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Available at: [Link]
improving yield of Pictet-Spengler cyclization for fluorinated substrates
Topic: Improving Yield of Pictet-Spengler Cyclization for Fluorinated Substrates Role: Senior Application Scientist, Chemical Synthesis Division Welcome to the Advanced Synthesis Technical Support Center Case ID: PS-FLUO...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Improving Yield of Pictet-Spengler Cyclization for Fluorinated Substrates
Role: Senior Application Scientist, Chemical Synthesis Division
Welcome to the Advanced Synthesis Technical Support Center
Case ID: PS-FLUORO-001
Status: Open
Subject: Overcoming Electronic Deactivation in Pictet-Spengler Cyclization
Hello. I am Dr. Aris Thorne, Senior Application Scientist. I understand you are struggling with the Pictet-Spengler (P-S) cyclization of a fluorinated substrate.
This is a classic "electronic mismatch" scenario. The Pictet-Spengler reaction relies on the nucleophilicity of the indole (or aryl) ring to attack an electrophilic iminium ion. Fluorine is a potent
-electron withdrawing group (EWG). By pulling electron density away from the ring, it raises the activation energy for the critical 6-endo-trig cyclization step, often causing the reaction to stall at the imine intermediate or degrade into side products.
Below is a diagnostic and troubleshooting guide designed to restore reactivity and yield in these deactivated systems.
Module 1: Diagnostic & Triage
Q: Why is my reaction stalling at the imine stage?
A: The reaction coordinate for fluorinated substrates differs from standard tryptamines. In a typical P-S reaction, iminium formation is fast, and cyclization is the rate-determining step. With fluorine substitution (especially at the C5, C6, or C7 positions of indole), the nucleophilicity of the C2/C3 position is drastically reduced.
The iminium ion forms, but the ring simply lacks the electron density to attack it. Standard Brønsted acids (TFA, AcOH) often fail here because they cannot sufficiently activate the iminium species without causing decomposition.
Visualizing the Deactivation:
Figure 1: Mechanistic bottleneck caused by fluorine substitution. The electron-withdrawing nature of fluorine increases the energy barrier for the ring closure step.
Module 2: Reaction Conditions Optimization
Q: I am using DCM with TFA. Why are my yields <20%?
A: Dichloromethane (DCM) is a non-polar, non-participating solvent. In deactivated systems, it fails to stabilize the charged transition states.
The Solution: Hexafluoroisopropanol (HFIP)
Switch your solvent to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).[1] This is the single most effective intervention for fluorinated substrates.
Mechanism of Action: HFIP is a strong hydrogen-bond donor (high
value). It forms a hydrogen-bond network with the imine nitrogen and the counter-anion, effectively "supercharging" the electrophilicity of the iminium ion while simultaneously stabilizing the cationic transition state of the cyclization.
Evidence: Research has shown that HFIP can promote P-S reactions of deactivated substrates without any additional acid catalyst, or with significantly reduced acid loading [1, 2].
Solvent Performance Comparison:
Solvent System
Reactivity (Fluoro-Substrates)
Primary Issue
Recommended For
DCM / TFA
Low
Stalls at imine; polymerization.
Standard, electron-rich indoles.
Toluene / Heat
Moderate
Thermal decomposition.
Dean-Stark conditions (robust substrates).
HFIP (Neat)
High
Cost; volatility.
Deactivated/Fluorinated substrates.
HFIP / DCM (1:4)
High
Solubility balance.
Cost-effective scale-up.
Module 3: Advanced Troubleshooting
Q: I need enantioselectivity, but chiral catalysts are failing. What now?
A: Fluorinated substrates often require higher catalyst loading or stronger acids. Standard Chiral Phosphoric Acids (CPAs) (e.g., BINOL-derived) might be too weak (pK ~12-14 in MeCN).
Switch to Stronger CPAs: Use N-triflyl phosphoramides (N-TPA). The acidity of the N-H proton is significantly higher (pK ~6-7), enabling activation of the deactivated imine while maintaining the chiral pocket for stereocontrol [3].
The "Jacobsen" Thiourea Approach: For specific substrates, thiourea catalysts acting as H-bond donors to the chloride counter-ion of the iminium salt can induce enantioselectivity even in difficult electronic environments [4].
Q: The fluorine atom is directing cyclization to the wrong position (Regioselectivity).
A: Fluorine exerts competing effects:
Induction: Deactivates the entire ring (meta-directing).
Resonance: Donates into the ring (ortho/para-directing).
In tryptamines, cyclization usually occurs at C2. However, if you have a 4-fluoro or 6-fluoro substitution, the electronic bias changes.
Fix: If regioselectivity is lost (C2 vs. C4 attack on indole), lower the temperature to -78°C and use a kinetic control strategy with a Lewis Acid (e.g.,
) rather than a Brønsted acid. This favors the kinetically accessible C2 position over the thermodynamically stable alternative.
Module 4: Standard Operating Procedure (SOP)
Protocol: HFIP-Promoted Cyclization of Fluorinated Tryptamines
Use this protocol for substrates that have failed in DCM/TFA.
Reagents:
Fluorinated Tryptamine (1.0 equiv)
Aldehyde (1.1 - 1.2 equiv)
Solvent: HFIP (0.1 M concentration)
Desiccant: Molecular Sieves (3Å, activated)
Workflow:
Preparation: Flame-dry a round-bottom flask under Argon. Add activated 3Å molecular sieves.
Imine Formation: Add the fluorinated tryptamine and aldehyde. Dissolve in HFIP (Caution: HFIP is volatile and corrosive).
Incubation: Stir at Room Temperature (25°C).
Checkpoint: Monitor via LC-MS. In HFIP, the imine often forms and cyclizes spontaneously.
Catalysis (If needed): If no cyclization is observed after 2 hours, add TFA (1.0 equiv) or TfOH (0.1 equiv).
Note: For extremely deactivated systems, heat to 40-50°C. Do not exceed 55°C (HFIP boiling point is 58°C).
Workup:
Crucial Step: Do not quench with water immediately. Evaporate the HFIP under reduced pressure (rotovap) first. HFIP is expensive; it can be trapped and redistilled.
Figure 2: Decision matrix for troubleshooting low-yielding reactions.
References
Role of HFIP in Pictet-Spengler:
Wimmer, L. et al. "Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)."[3] RSC Advances, 2014.
[Link]
HFIP Mechanism & C-H Activation:
Colomer, I. et al. "Hexafluoroisopropanol as a Multipurpose Solvent for C-H Activation and Functionalization." Chemical Reviews, 2017.
[Link]
Chiral Phosphoric Acids (Fluorinated Substrates):
Khamarui, S. et al. "Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3-Substituted Tetrahydro-β-Carbolines."[4][5] Organic Letters, 2021.
[Link]
Thiourea Catalysis:
Taylor, M. S., & Jacobsen, E. N. "Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reactions." Journal of the American Chemical Society, 2004.
[Link]
Technical Support Center: Methyl-Tetrahydroisoquinoline (THIQ) Separation
Topic: Separation of Regioisomers of Methyl-Substituted Tetrahydroisoquinolines Role: Senior Application Scientist Status: Online | Ticket Priority: High Diagnostic Framework: Define Your Isomer Problem Before initiating...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Separation of Regioisomers of Methyl-Substituted Tetrahydroisoquinolines
Role: Senior Application Scientist
Status: Online | Ticket Priority: High
Diagnostic Framework: Define Your Isomer Problem
Before initiating a method development campaign, you must characterize the specific nature of your isomer mixture. Methyl-substituted 1,2,3,4-tetrahydroisoquinolines (THIQs) present a dual challenge:
Positional Regioisomers (Achiral): Separation of substitution patterns on the aromatic ring (e.g., 6-methyl vs. 7-methyl).[1] These have identical mass and nearly identical hydrophobicity (
Chiral Regioisomers: Methyl substitution at C1, C3, or C4 creates a chiral center.[1] If your synthesis yields a racemate, you may need a chiral separation after isolating the regioisomer.
Decision Matrix: The Separation Workflow
The following logic flow guides you from mixture characterization to the correct separation mode.
Figure 1: Decision matrix for selecting the primary separation mode based on the methyl substitution position.
This section addresses the separation of aromatic positional isomers (e.g., 6-Me vs. 7-Me THIQ), which is the most common bottleneck.
FAQ 1: Why do 6-methyl and 7-methyl THIQ co-elute on my C18 column?
Root Cause: The hydrophobic surface area of 6-Me and 7-Me THIQ is virtually identical. C18 columns rely primarily on hydrophobic subtraction. Since the methyl group adds the same lipophilicity regardless of position, the selectivity factor (
) approaches 1.0.
The Fix: Switch to "Pi-Selectivity" Phases.
You must exploit the electron density differences in the aromatic ring.
Pentafluorophenyl (PFP): The fluorine atoms create a strong electron-deficient face. The electron-rich aromatic ring of the THIQ interacts via
- stacking. The position of the methyl group (steric hindrance and electronic donation) significantly alters this interaction energy, creating separation.
Phenyl-Hexyl: Offers alternative
- selectivity, often better for high-pH applications where PFP might be less stable.[1]
FAQ 2: My peaks are tailing severely (As > 1.5). How do I fix this?
Root Cause: THIQs are secondary amines with a pKa
9.5 [1]. On silica-based columns, residual silanols () are acidic.[1] At neutral or low pH, the THIQ amine is protonated () and ion-exchanges with the deprotonated silanols (), causing "kinetic dragging" or tailing.
The Fix: The "High pH" or "Ion Suppression" Protocol.
Parameter
Recommendation
Mechanism
Buffer pH
pH 9.5 - 10.5
Neutralizes the THIQ amine (). Uncharged amines do not interact ionically with silanols. Note: Use Hybrid Silica (e.g., BEH, XBridge) to prevent column dissolution.[1]
Modifier
0.1% TFA
If low pH is required (e.g., for MS sensitivity), Trifluoroacetic Acid (TFA) acts as an ion-pairing agent, masking the positive charge.[1]
Stationary Phase
Charged Surface Hybrid (CSH)
These columns have a low-level surface charge that repels protonated amines, sharpening the peak.[1]
Protocol: High-Selectivity Screening for Regioisomers
Objective: Separate 6-Me and 7-Me THIQ using enhanced stationary phase interactions.
Column: Fluorophenyl (PFP) or Biphenyl (e.g., Raptor FluoroPhenyl or Kinetex Biphenyl), 2.1 x 100 mm, 2.7 µm.[1]
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) OR 0.1% Ammonium Hydroxide (pH 10.5 - Check column limit).
When HPLC fails to separate isomers, SFC is the industry standard for "difficult" separations due to its orthogonality.[1]
FAQ 3: I am using SFC, but the THIQ is not eluting or has poor recovery.
Root Cause: THIQs are basic and polar. Supercritical
is non-polar and slightly acidic. Without a basic additive, the THIQ can precipitate on the column or adsorb irreversibly.
The Fix: The "Basic Additive" Rule.
You must use a basic additive in the co-solvent to ensure elution and peak symmetry.
Additive: 0.2% Diethylamine (DEA) or Isopropylamine (IPA-amine) in Methanol.[1]
Why? The additive competes for active sites on the stationary phase and suppresses ionization of the THIQ, keeping it soluble in the supercritical fluid [2].
SFC Screening Protocol for Methyl-THIQs
Variable
Setting
Rationale
Column
2-Ethylpyridine (2-EP)
The "Gold Standard" for basic heterocycles. The pyridine ring on the silica matches the basicity of the analyte.
Co-Solvent
MeOH + 0.2% DEA
Methanol maximizes solubility; DEA suppresses silanols.
Back Pressure
120 - 150 bar
Higher density improves solubility of polar amines.
Gradient
5% to 50% Co-solvent
Typical elution range for THIQs is 15-30%.
Mechanistic Visualization
Understanding why separation happens allows you to predict column choice. The diagram below illustrates the difference between "Hydrophobic Interaction" (C18) and "Pi-Pi Interaction" (PFP).
Figure 2: Mechanistic comparison. PFP phases discriminate based on how the methyl position disrupts the pi-pi stacking geometry.
References
ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroisoquinoline Chemical Properties and pKa. Retrieved from
Waters Corporation. (2025). SFC Method Development for Basic Compounds.
Berkland, H. (2021).[1] The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers. Raptor FluoroPhenyl Application. Retrieved from
MDPI. (2015). High-Performance Liquid Chromatographic Separation of Stereoisomers of Methyl-Substituted Amino Acids. Retrieved from [1]
Scientific Research Publishing. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines. Retrieved from
Technical Support Center: Fluorinated Tetrahydroisoquinoline (THIQ) Synthesis
Welcome to the Advanced Technical Support Center for the synthesis of fluorinated tetrahydroisoquinolines (THIQs). Fluorinated THIQs are privileged pharmacophores in drug discovery, offering enhanced metabolic stability...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the synthesis of fluorinated tetrahydroisoquinolines (THIQs). Fluorinated THIQs are privileged pharmacophores in drug discovery, offering enhanced metabolic stability and unique binding affinities. However, the introduction of the highly electronegative fluorine atom fundamentally alters the electronic landscape of the starting materials, leading to complex side reactions such as hydrodefluorination, uncontrolled regioselectivity, and spontaneous aromatization.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Workflows & Side Reaction Pathways
Understanding the electronic influence of fluorine is critical for preventing synthetic dead-ends. The diagram below illustrates the two primary synthetic routes—Bischler-Napieralski and Pictet-Spengler—and the specific junctures where fluorination induces side reactions.
Mechanistic pathways and common side reactions in fluorinated THIQ synthesis.
Troubleshooting & FAQs: The Causality of Side Reactions
Q1: Why am I observing complete aromatization during the Bischler-Napieralski synthesis of my fluorinated THIQ?
The Causality: The Bischler-Napieralski reaction initially yields a 3,4-dihydroisoquinoline intermediate. Fluorine substitution polarizes the imine bond, increasing the acidity of the adjacent protons. If this intermediate is isolated or exposed to ambient oxidants, it undergoes rapid, spontaneous dehydrogenation to form the thermodynamically stable, fully aromatic fluorinated isoquinoline[1].
The Solution: Do not isolate the dihydroisoquinoline intermediate. Transition immediately from the cyclization step to a reductive environment. Utilizing a one-pot methodology where the crude mixture is concentrated and immediately quenched with NaBH
at 0 °C prevents the oxidative side reaction.
Q2: My Pictet-Spengler cyclization of a meta-fluorophenylethylamine yields an inseparable mixture of regioisomers. How can I control this?
The Causality: Fluorine exerts a strong inductive electron-withdrawing effect (-I) but a competing resonance electron-donating effect (+M). In meta-fluorophenylethylamines, the +M effect activates both the ortho and para positions relative to the fluorine atom. Because the electrophilic iminium ion lacks steric discrimination under standard acidic conditions, it attacks both activated sites, yielding a persistent mixture of 6-fluoro and 8-fluoro THIQ regioisomers[1].
The Solution: To override the electronic ambiguity caused by fluorine, shift from thermodynamic acid catalysis to steric control. Employing bulky Chiral Phosphoric Acids (CPAs) or utilizing biocatalytic approaches (e.g., engineered Norcoclaurine Synthase) forces the cyclization exclusively into the less sterically hindered para position.
Q3: When performing iridium-catalyzed asymmetric hydrogenation on fluorinated isoquinolines, I am losing the fluorine atom entirely. How do I inhibit hydrodefluorination?
The Causality: To achieve enantiopure fluorinated THIQs, researchers often reduce fully aromatic isoquinolines using transition metal catalysts like Iridium. However, the low-valent Ir metal center can undergo oxidative addition directly into the activated C–F bond, leading to irreversible hydrodefluorination (cleavage of the fluorine atom).
The Solution: You must accelerate the enamine-imine isomerization step so that it kinetically outcompetes the C–F cleavage pathway[2]. This is achieved by using the isoquinoline as a hydrochloride salt and adding a catalytic amount of a halogenated hydantoin (e.g., BCDMH or DCDMH). The hydantoin acts as a catalyst activator, rapidly oxidizing the metal to a more active species and facilitating dynamic kinetic resolution without breaking the C–F bond.
Objective: Synthesize racemic fluorinated THIQs while entirely bypassing the aromatization side reaction.
Cyclization: Dissolve the fluorinated N-phenethylamide (1.0 equiv) in anhydrous acetonitrile (0.2 M). Add POCl
(3.0 equiv) dropwise at room temperature under argon.
Heating: Reflux the mixture for 2–4 hours.
Self-Validation Checkpoint 1 (TLC): Monitor via TLC (UV active). The starting material must be fully consumed. Crucial: Do not leave the reaction stirring overnight once complete; prolonged exposure risks aromatization.
Solvent Swap: Remove volatiles under reduced pressure (keep the bath temperature < 30 °C). Immediately dissolve the crude oil in anhydrous methanol (0.1 M) and cool to 0 °C.
Reduction: Add NaBH
(4.0 equiv) portion-wise over 15 minutes. Stir for 1 hour at room temperature.
Self-Validation Checkpoint 2 (UV/Vis): Spot the final mixture on a TLC plate. If a highly fluorescent blue spot appears under 365 nm UV light, aromatization has occurred. A successful reduction will yield a product that is UV active at 254 nm but lacks strong fluorescence at 365 nm.
Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation of Fluorinated Isoquinolines
Objective: Synthesize chiral fluorinated THIQs without hydrodefluorination.
Catalyst Preparation: In an argon-filled glovebox, mix [Ir(cod)Cl]
(1.0 mol%) and (R)-SynPhos (2.2 mol%) in a solvent mixture of dioxane/isopropanol (5:1 ratio, 2.0 mL). Stir for 30 minutes at room temperature.
Substrate Activation: To the catalyst solution, add the 4-fluorinated isoquinoline hydrochloride salt (0.2 mmol) and the activator BCDMH (1-bromo-3-chloro-5,5-dimethylhydantoin, 5.0 mol%).
Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge with H
gas three times, then pressurize to 40 bar H. Stir at 30 °C for 12–24 hours.
Self-Validation Checkpoint (NMR): Prior to column chromatography, analyze the crude mixture via
F-NMR. A single, distinct fluorine peak confirms successful hydrogenation. The presence of multiple fluorine peaks or a broad signal indicates catalyst degradation and active C–F insertion, requiring an optimization of the BCDMH loading.
Quantitative Data Summary
The table below summarizes the expected outcomes when applying standard versus optimized methodologies for fluorinated THIQ synthesis, highlighting the mitigation of side reactions.
Synthetic Strategy
Substrate Type
Catalyst / Reagent
Target Product
Yield (%)
ee (%)
Major Side Product
Side Product (%)
Standard Bischler-Napieralski
8-Fluoro-N-phenethylamide
POCl, delayed reduction
8-Fluoro-THIQ
< 15%
N/A
Fully aromatized isoquinoline
> 80%
Modified One-Pot B-N
8-Fluoro-N-phenethylamide
POCl, immediate NaBH
8-Fluoro-THIQ
85–92%
N/A
Aromatized isoquinoline
< 5%
Standard Asymmetric Hydrogenation
4-Fluoro-isoquinoline
[Ir(cod)Cl] / Chiral Ligand
Chiral 4-Fluoro-THIQ
14–28%
~86%
Hydrodefluorinated THIQ
> 50%
Optimized Asymmetric Hydrogenation
4-Fluoro-isoquinoline
[Ir(cod)Cl] / BCDMH / HCl
Chiral 4-Fluoro-THIQ
88–97%
88–93%
Hydrodefluorinated THIQ
< 2%
References
Source:The Journal of Organic Chemistry (via mdma.ch)
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Reaction Temperature for Bischler-Napieralski Cyclization
Welcome to the Technical Support Center.
I am Dr. Aris Thorne, Senior Application Scientist. This guide is designed to move beyond basic textbook procedures and address the "why" and "how" of thermal management in Bischler-Napieralski (B-N) cyclization.
Temperature in B-N cyclization is not just a switch to start the reaction; it is a throttle that balances the kinetic barrier of aromaticity loss (during cyclization) against the thermodynamic trap of polymerization (of the imidoyl intermediate).
Part 1: The Thermal Landscape (Theory)
To troubleshoot effectively, you must understand the energy landscape. The reaction proceeds in two distinct thermal phases:
Activation (Low Energy): Conversion of the amide oxygen to a leaving group (imidoyl chloride/phosphate). This is fast and often exothermic.
Cyclization (High Energy): The intramolecular Electrophilic Aromatic Substitution (EAS). This is the rate-determining step because it requires disrupting the aromaticity of the benzene ring.
The Trap: If the temperature is high enough to activate the amide but too low to force cyclization, the reactive imidoyl intermediate accumulates. These intermediates are prone to polymerization (tar formation) or elimination (styrene formation).
Visualization: The Thermal Pathway
The following diagram illustrates the critical thermal checkpoints in the mechanism.
Caption: Figure 1. Thermal checkpoints. Green path requires sufficient heat to overcome the EAS barrier. Red paths represent thermal failures.
Part 2: Troubleshooting by Temperature Regimes (Q&A)
Scenario A: The "Black Tar" Failure
User Question: "I refluxed my amide with
in toluene for 4 hours. The reaction turned into a black, insoluble tar. What happened?"
Dr. Thorne: You likely encountered thermal runaway polymerization .
The Cause: The activation step (Amide
Imidoyl Chloride) happened, but the cyclization was too slow. The highly reactive imidoyl intermediates polymerized with each other rather than attacking the benzene ring. This often happens if the benzene ring is electron-poor (deactivated).
The Fix:
Solvent Switch: Switch from Toluene (bp 110°C) to Xylene (bp 140°C) or 1,2-Dichlorobenzene (bp 180°C). Higher T forces the cyclization faster than the polymerization rate.
Dropwise Addition: Do not add
all at once. Add it dropwise at reflux to keep the concentration of the intermediate low.
Scenario B: The "Stalled Intermediate"
User Question: "I see full consumption of starting material on TLC, but the mass spec shows a peak corresponding to the imidoyl chloride (M-16+Cl), not the cyclized product."
Dr. Thorne: You are stuck in the Activation Valley .
The Cause: Your temperature is sufficient to form the imidoyl chloride but insufficient to overcome the activation energy of the ring closure. This is common with unactivated rings (e.g., simple phenyl groups without methoxy donors).
The Fix:
Lewis Acid Boost: Add a Lewis acid catalyst like
or to the reaction. This increases the electrophilicity of the intermediate without needing higher temperatures.
Microwave Assist: Use microwave heating (120-150°C for 10-20 mins). The rapid dielectric heating often promotes cyclization over side reactions better than conductive heating.
Scenario C: The "Styrene Elimination"
User Question: "I isolated a product, but NMR shows vinyl protons. It looks like the amine part fell off."
Dr. Thorne: This is the Retro-Ritter Elimination .
The Cause: Overheating. Under high thermal stress, the intermediate nitrilium ion can undergo elimination to form a styrene derivative and a nitrile, rather than cyclizing.
The Fix:
Lower Temperature: You are heating too hard. Reduce temperature by 20°C.
Change Reagent: Switch from
(requires heat) to Triflic Anhydride () . This allows the reaction to proceed at 0°C to Room Temperature , completely avoiding the elimination pathway.
Part 3: Reagent-Specific Optimization Data
Use this table to select the correct temperature window based on your reagent and substrate electronic demand.
Best for: Sensitive substrates, preventing elimination, and avoiding tar.
Setup: Flame-dry a flask under Argon. Dissolve amide (1.0 equiv) in DCM (0.1 M).
Base: Add 2-chloropyridine (1.2 equiv). Note: Do not use pyridine; it is too nucleophilic and will form a stable N-acyl salt that won't cyclize.
Activation: Cool to -78°C . Add
(1.1 equiv) dropwise.
Cyclization: Allow to warm to 0°C over 20 minutes. Monitor by TLC.[1][2]
Checkpoint: If reaction is incomplete at 0°C, warm to 23°C (Room Temp). Do not heat.
Quench: Pour into saturated
.
Protocol B: Troubleshooting Logic Tree
Use this flow to determine your next move if the standard
reflux fails.
Caption: Figure 2. Decision matrix for thermal optimization.
References
Whaley, W. M., & Govindachari, T. R. (1951).[3] The Bischler-Napieralski Reaction. Organic Reactions, 6, 74.
Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. (Note: This paper establishes the Tf2O activation protocol adapted for B-N).
Larsen, R. D., et al. (1991).[4] A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines.[3][5][6] The Journal of Organic Chemistry, 56(21), 6034–6038.
Fodor, G., & Nagubandi, S. (1980).[4] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.[4]
Technical Support Center: Fluorinated Heterocyclic Amine Synthesis & Purification
Welcome to the Technical Support Center for Fluorinated Heterocyclic Amine Synthesis. As drug development increasingly relies on fluorine to modulate pKa, lipophilicity, and metabolic stability, the synthetic complexity...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Fluorinated Heterocyclic Amine Synthesis. As drug development increasingly relies on fluorine to modulate pKa, lipophilicity, and metabolic stability, the synthetic complexity of these molecules has skyrocketed. This guide provides actionable, mechanistically grounded troubleshooting strategies for removing persistent impurities—ranging from over-fluorinated byproducts and regioisomers to unreacted electrophilic reagents and trace metals.
Diagnostic Purification Workflow
Below is the standard decision tree for post-fluorination workup. This workflow prioritizes solid-supported scavenging over traditional liquid-liquid extraction to prevent the hydrolytic degradation of sensitive heterocyclic scaffolds.
Decision workflow for post-fluorination purification using solid-supported scavengers.
Troubleshooting Guide: Identifying and Mitigating Impurities
Issue 1: Contamination by Unreacted Electrophilic Fluorinating Agents (e.g., Selectfluor)
Symptom: Co-elution of highly polar impurities during reverse-phase chromatography; poor mass balance.
Mechanism & Causality: Selectfluor is highly polar and often co-elutes with basic heterocyclic amines. Furthermore, its protodefluorinated byproduct, H-TEDA(BF4)2, constitutes ~95% of the reagent's mass and forms aggregates in solution, complicating standard aqueous biphasic extractions .
Resolution: Utilize nucleophilic scavenger resins (e.g., polymer-supported trisamine). These resins covalently bind the unreacted electrophile. Because the byproduct is immobilized on a macroscopic polymer bead, it is removed via simple filtration. This bypasses the need for aqueous workups that can degrade sensitive intermediates.
Issue 2: Constitutional Isomers and Rearrangement Byproducts (DAST / Deoxo-Fluor)
Symptom: NMR or LC-MS shows a complex mixture of constitutional isomers with identical mass.
Mechanism & Causality: Nucleophilic fluorination of alcohols or amines using DAST proceeds via a carbocationic intermediate. In substrates with adjacent stereocenters or branched alkyl chains, this intermediate is highly prone to Wagner-Meerwein rearrangements .
Resolution: Switch to less-ionizing solvents (e.g., anhydrous dichloromethane instead of polar aprotic solvents) to destabilize the carbocation and favor the concerted SN2-like pathway. Alternatively, employ Deoxo-Fluor, which offers greater thermal stability and often exhibits higher regioselectivity due to altered transition-state electronics.
Issue 3: Trace Metal Contamination and Reactor Corrosion
Symptom: Unexpected heavy metal (Ni, Mo, Cr) contamination in the API; pitting in Hastelloy reactors during scale-up.
Mechanism & Causality: This is not inherent to the fluorination mechanism itself. Elevated chloride and iron impurities in specific commercial lots of Selectfluor undergo oxidation to form aggressive oxidized chloride species. These species attack the high-nickel alloys (Hastelloy C-276) of the reactor, leaching transition metals into the reaction mixture .
Resolution: Screen Selectfluor lots for chloride content prior to scale-up. If metal contamination has already occurred, treat the crude mixture with a polymer-supported metal scavenger (e.g., thiourea-functionalized resin) to selectively chelate the leached transition metals.
Frequently Asked Questions (FAQs)
Q: My fluorinated heterocyclic amine is highly water-soluble, making aqueous extraction of HF impossible. How can I neutralize the reaction?A: Hydrogen fluoride (HF) is a ubiquitous byproduct of DAST and Deoxo-Fluor. For highly polar amines, aqueous bicarbonate quenching leads to massive product loss in the aqueous layer. Instead, utilize an anhydrous workup. Add a polymer-supported carbonate resin directly to the crude reaction mixture. The resin neutralizes HF, trapping the fluoride counterion on the solid support. After stirring for 1-2 hours, filter the resin to yield the free-based amine in the organic filtrate.
Q: I am observing over-fluorination of my electron-rich heterocycle. How do I control the stoichiometry when the reaction is sluggish?A: Over-fluorination occurs when the initial mono-fluorinated product remains sufficiently nucleophilic to react with excess reagent. If the primary reaction is sluggish, do not simply increase the equivalents of Selectfluor. Instead, leverage the aggregative activation of Selectfluor. Recent mechanistic studies demonstrate that adding the protodefluorinated byproduct, H-TEDA(BF4)2, at the start of the reaction forms a reactive heteroaggregate that accelerates the initial C(sp3)-H fluorination rate by up to 3.3-fold . This allows you to use strictly stoichiometric amounts of the active fluorinating agent, thereby suppressing over-fluorination.
Experimental Protocols
Protocol A: Anhydrous Scavenging of Excess Selectfluor and HF
Self-Validating Mechanism: This protocol uses a dual-resin system. The basic resin neutralizes acids, while the nucleophilic resin traps electrophiles. The system is self-validating: TLC monitoring with a KI/starch stain confirms the complete disappearance of the active oxidant (Selectfluor) before filtration, ensuring the protocol's success.
Reaction Monitoring: Upon completion of the fluorination reaction (verified via LC-MS), cool the mixture to room temperature (20-25 °C).
Resin Addition: Add 3.0 equivalents (relative to the calculated remaining Selectfluor) of polymer-supported trisamine resin (loading capacity: 3-4 mmol/g).
Acid Neutralization: If acidic byproducts (e.g., HF) are present, simultaneously add 2.0 equivalents of polymer-supported carbonate resin.
Agitation: Agitate the suspension gently on an orbital shaker for 2-4 hours. Causality: Gentle orbital shaking prevents the mechanical shearing of the polystyrene beads. Magnetic stirring can grind the beads into fine particulates that clog filters and contaminate the product.
Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 3 column volumes of the reaction solvent (e.g., anhydrous acetonitrile).
Isolation: Concentrate the combined filtrate under reduced pressure to isolate the crude fluorinated amine, now free of active fluorinating agents and acid.
Protocol B: Catch-and-Release Purification for Basic Amines
Self-Validating Mechanism: This exploits the intrinsic basicity of the target heterocyclic amine. Non-basic impurities (e.g., neutral over-fluorinated byproducts, oxidized solvents) are not retained and are washed away, ensuring high purity upon release.
Resin Preparation: Swell a strong cation exchange (SCX) resin cartridge (e.g., propylsulfonic acid functionalized silica) in methanol for 30 minutes.
Loading: Load the crude reaction mixture onto the SCX cartridge. The basic fluorinated heterocyclic amine will protonate and bind ionically to the sulfonic acid groups.
Washing: Wash the cartridge sequentially with 5 column volumes of methanol followed by 3 column volumes of dichloromethane. Causality: This sequential polarity wash removes all non-basic organic impurities, including neutral regioisomers and unreacted starting materials lacking a basic amine center.
Elution: Elute the target compound using a 2M solution of ammonia in methanol. The excess ammonia competitively deprotonates the amine, releasing it from the resin.
Recovery: Evaporate the methanolic ammonia eluate under a stream of nitrogen to yield the highly purified fluorinated heterocyclic amine.
McCabe Dunn, J. M., et al. "An Investigation into the Unexpected Corrosion of Nickel Alloy Vessels with Selectfluor." Organic Process Research & Development, American Chemical Society, 2021. Available at:[Link]
Meyer, C., et al. "Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions." ChemSusChem, Wiley-VCH, 2024. Available at:[Link]
Optimization
Advanced Technical Support Center: Troubleshooting Low Conversion Rates in THIQ Reduction
Welcome to the Technical Support Center for the synthesis of tetrahydroisoquinolines (THIQs). The reduction of isoquinolines or 3,4-dihydroisoquinolines (DHIQs) to THIQs is a critical transformation in alkaloid synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of tetrahydroisoquinolines (THIQs). The reduction of isoquinolines or 3,4-dihydroisoquinolines (DHIQs) to THIQs is a critical transformation in alkaloid synthesis and drug development[1],[2]. However, researchers frequently encounter stalled reactions, poor yields, or low enantiomeric excesses (ee%).
This guide is designed for application scientists and process chemists. It bypasses basic textbook theory to directly address the causality of reaction failures—ranging from catalyst poisoning to disrupted tautomerization kinetics—and provides actionable, self-validating protocols to rescue your conversions.
Diagnostic Workflow: Identifying the Root Cause
When a THIQ reduction stalls, the failure mode typically falls into one of three categories: Catalyst Poisoning , Steric/Electronic Hindrance , or Thermodynamic Inhibition (e.g., disrupted imine/enamine tautomerization)[1],[3]. Use the diagnostic flowchart below to isolate the variable.
Diagnostic workflow for differentiating catalyst poisoning from steric hindrance.
Quantitative Optimization Matrix
Before altering your entire synthetic route, consult this empirical data matrix. It summarizes the causality behind specific parameter failures and the targeted corrective actions required to restore conversion rates[4],[5].
Reaction Variable
Optimal Range
Symptom of Failure
Mechanistic Causality
Corrective Action
Catalyst Loading
1.0 – 5.0 mol%
Reaction abruptly stalls at 30-50% conversion.
Product inhibition; the highly basic THIQ product coordinates to the metal, blocking active sites.
Add 1.1 eq of AcOH or HCl to protonate the THIQ product[4].
H₂ Pressure
10 – 50 atm
Extremely slow initial rate (no exotherm).
Steric bulk at the C1 position prevents substrate coordination to the metal-hydride complex.
Increase pressure to 50 atm; switch to less bulky ligands[5].
Temperature
20 – 60 °C
High conversion, but low ee% (<70%).
Elevated thermal energy overrides the transition state energy difference of the chiral catalyst.
Lower temperature to 0–20 °C; extend reaction time to 48h.
Substrate Purity
>99% (S-free)
Zero H₂ uptake from t=0.
Irreversible chemisorption of sulfur/halides to transition metal d-orbitals[6],[3].
Pre-treat substrate with Raney Nickel or a thiol scavenger.
Self-Validating Protocol: Asymmetric Transfer Hydrogenation (ATH) of DHIQs
Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ruthenium(II) complexes is a highly atom-economical method for reducing DHIQs to chiral THIQs[1],[7]. However, it is highly sensitive to moisture and pH. This protocol incorporates built-in validation checks to ensure catalytic viability at every step.
Inject anhydrous DCM, followed by the HCOOH/Et₃N mixture dropwise at 0 °C.
Validation Check: Observe the solution. A distinct color change from dark red/brown to a lighter orange/yellow indicates the successful formation of the active 16-electron Ru-hydride intermediate. If the solution remains dark brown, the catalyst is dead (likely due to moisture).
Reaction Execution (Validation: Gas Evolution):
Stir the reaction at 25 °C.
Validation Check: Mild bubbling should be observed as CO₂ is released from the decomposition of formic acid during hydride transfer. If bubbling ceases prematurely, the hydrogen source is depleted or the catalyst is poisoned.
In-Process Monitoring & Quenching:
At t = 2 hours, withdraw a 10 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via GC-MS or HPLC.
If conversion is >95%, quench the bulk reaction with aqueous NaHCO₃ to neutralize the formic acid, preventing reverse oxidation.
Catalytic cycle of Asymmetric Transfer Hydrogenation (ATH) for THIQ synthesis.
Frequently Asked Questions (FAQs)
Q1: My Pd/C or PtO₂ direct hydrogenation of a 1-alkyl-DHIQ stalls exactly at 50% conversion. Spiking with fresh catalyst only pushes it to 60%. Why?A1: This is a classic case of product inhibition (a form of reversible catalyst poisoning)[4],[3]. The resulting 1,2,3,4-tetrahydroisoquinoline is a secondary amine, which is significantly more basic than the starting imine (DHIQ). The lone pair on the THIQ nitrogen strongly coordinates to the empty d-orbitals of the palladium/platinum surface, blocking the active sites from activating H₂ gas.
Solution: Run the reaction in an acidic medium (e.g., Methanol with 1.1 equivalents of Acetic Acid or HCl). This protonates the THIQ product into an ammonium salt as soon as it forms, tying up the lone pair and preventing it from binding to the catalyst[4].
Q2: I am using an Iridium/chiral phosphine catalyst for the asymmetric hydrogenation of an isoquinoline, but both my conversion and ee% are abysmal. How do I fix this?A2: Direct asymmetric reduction of fully aromatic isoquinolines is notoriously difficult because breaking the aromaticity requires high activation energy, and the intermediate enamine must rapidly tautomerize to the imine to be reduced[1].
Solution: You must facilitate the enamine-imine tautomerization. Introduce a Brønsted acid or a halogen additive (such as NBS, I₂, or chloroformates) to the reaction mixture. These additives activate the isoquinoline ring (often forming an intermediate iminium ion) and promote the rapid tautomerization required for the Ir-hydride species to successfully attack the C=N bond[1],[5].
Q3: How can I tell if my starting material has trace sulfur impurities poisoning my heterogeneous catalyst?A3: Sulfur compounds (thiols, thiophenes) act as irreversible poisons because they form incredibly strong metal-sulfide bonds, permanently deactivating heterogeneous catalysts like Pd/C or Ru[6],[3]. If your reaction shows zero H₂ uptake from the very beginning, sulfur is the likely culprit.
Solution: Perform a "Spike Test" (as shown in the diagnostic workflow). Add a known, highly reactive substrate (like pure styrene or standard DHIQ) to your stalled reaction. If the spiked substrate also fails to reduce, your catalyst is dead. You must pre-purify your starting material by stirring it with a sacrificial metal (like Raney Nickel or a bulk transition metal scavenger) before subjecting it to your expensive chiral catalyst.
References
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction
MDPI - Molecules
URL:[Link]
Asymmetric Synthesis of Isoquinoline Alkaloids
ACS Publications - Chemical Reviews
URL:[Link]
Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts
MDPI - Catalysts
URL:[Link]
Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions
National Institutes of Health (PMC) / JACS
URL:[Link]
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction
RSC Publishing - RSC Advances
URL:[Link]
1H NMR Spectrum Analysis of 7-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline: A Performance Comparison of Benchtop vs. High-Field Spectrometry
Executive Summary For researchers and drug development professionals, the structural verification of functionalized heterocycles is a critical bottleneck. The compound 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the structural verification of functionalized heterocycles is a critical bottleneck. The compound 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1250752-30-7) represents a highly privileged scaffold in medicinal chemistry. However, its structural elucidation presents a specific analytical challenge: the presence of a fluorine atom (
, spin ½) at the C7 position introduces heteronuclear spin-spin coupling, which complicates the aromatic region of the NMR spectrum.
This guide objectively compares the analytical performance of modern 80 MHz Benchtop NMR systems against traditional 400 MHz High-Field NMR spectrometers for the characterization of this specific fluorinated building block. By analyzing the causality between magnetic field strength, chemical shift dispersion, and spectral resolution, we provide a self-validating framework to help laboratories optimize their analytical workflows.
Mechanistic Causality: The Physics of Field Strength and Resolution
To understand why product performance varies between benchtop and high-field systems, we must examine the fundamental physics of Nuclear Magnetic Resonance.
In
NMR, the chemical shift dispersion measured in Hertz (Hz) is directly proportional to the applied magnetic field (). However, scalar coupling constants (-couplings)—such as the interaction between adjacent protons () or between a proton and a fluorine atom ()—are field-independent[1].
In the case of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline, the aromatic protons at C6 and C8 are meta to each other and both couple to the fluorine atom at C7.
At 80 MHz (Benchtop NMR): The instrument provides only 80 Hz per ppm[2]. The chemical shift difference between H6 (~6.75 ppm) and H8 (~6.65 ppm) is approximately 0.10 ppm, which equates to just 8 Hz. Because the ortho-fluorine coupling (
) is typically around 9 Hz, the ratio is less than 1. This results in severe second-order effects ("roofing") and overlapping multiplets, making it nearly impossible to extract accurate coupling constants or integrate the aromatic signals reliably.
At 400 MHz (High-Field NMR): The instrument provides 400 Hz per ppm[3]. The same 0.10 ppm difference now equates to 40 Hz. With a
ratio > 4, the spectrum enters the first-order regime. The H6 and H8 signals resolve into two distinct, baseline-separated doublets of doublets (dd), allowing for definitive stereochemical and regiochemical assignment.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to. The use of an internal standard (TMS) and precise relaxation delays ensures that the resulting integrations are quantitatively accurate.
Protocol 1: Standardized Sample Preparation
Weighing: Accurately weigh 15.0 mg of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (purity >98%) using a microbalance.
Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. Ensure complete dissolution via gentle vortexing.
Transfer: Transfer 0.5 mL of the homogeneous solution into a standard high-quality 5 mm borosilicate glass NMR tube.
Protocol 2: 80 MHz Benchtop NMR Acquisition
Designed for routine QA/QC and rapid functional group verification.
Insert the sample into an 80 MHz permanent magnet benchtop spectrometer[2].
Execute the automated 1D gradient shimming routine to optimize magnetic field homogeneity.
Parameters: Set the pulse angle to 90°, Number of Scans (NS) to 16, and Relaxation Delay (D1) to 10 seconds (ensuring >5
for complete longitudinal relaxation).
Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier transformation to maximize the Signal-to-Noise Ratio (SNR).
Protocol 3: 400 MHz High-Field NMR Acquisition
Designed for rigorous structural elucidation and impurity profiling.
Insert the sample into a 400 MHz superconducting NMR spectrometer equipped with a room-temperature (RT) broad-band probe[3].
Lock the spectrometer to the deuterium signal of
and perform automated gradient shimming (e.g., TopShim).
Parameters: Set the pulse angle to 30° (standard zg30 sequence), NS to 16, and D1 to 10 seconds.
Processing: Apply a 0.1 Hz exponential line broadening (LB) to preserve the high-resolution splitting patterns during Fourier transformation.
Quantitative Data Presentation
The standard
NMR profile of the tetrahydroisoquinoline core features distinct aliphatic resonances between 2.70 and 4.00 ppm[4]. The table below summarizes the comparative resolution performance of both platforms.
Proton Assignment
Expected Chemical Shift (ppm)
Multiplicity
80 MHz Observation (Benchtop)
400 MHz Observation (High-Field)
C1-H2
3.95
Singlet (s)
Resolved singlet
Baseline-resolved singlet
C3-H2
3.15
Triplet (t)
Resolved triplet
Baseline-resolved triplet
C4-H2
2.70
Triplet (t)
Resolved triplet
Baseline-resolved triplet
C5-CH3
2.25
Singlet (s)
Resolved singlet
Baseline-resolved singlet
N-H
1.80
Broad Singlet (br s)
Broad signal
Broad signal
C6-H
6.75
Doublet of doublets (dd)
Overlapping multiplet (with H8)
Resolved dd ( Hz)
C8-H
6.65
Doublet of doublets (dd)
Overlapping multiplet (with H6)
Resolved dd ( Hz)
Data Interpretation: While the 80 MHz benchtop system perfectly resolves the aliphatic core and the C5-methyl group (making it ideal for confirming the success of a basic synthetic step), it fails to resolve the critical
couplings in the aromatic region. The 400 MHz system is mandatory if the exact regiochemistry of the fluorine atom needs to be proven from scratch.
For the routine monitoring of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline during scale-up or synthesis, an 80 MHz Benchtop NMR provides sufficient resolution for the aliphatic and methyl protons, offering a rapid, low-cost, and cryogen-free alternative[1]. However, for regulatory submissions, definitive structural elucidation, or rigorous impurity profiling, the 400 MHz High-Field NMR remains indispensable. Its superior chemical shift dispersion is an absolute physical requirement to overcome the second-order effects induced by the
spin system.
References
"Benchtop NMR-Based Metabolomics: First Steps for Biomedical Application" - MDPI. URL:[Link]
"Spinsolve Benchtop NMR for Polymer Characterization" - Magritek. URL:[Link]
"Thermal Noise in NMR Data" - University of Ottawa NMR Facility Blog. URL:[Link]
A Comprehensive Guide to ¹³C NMR Chemical Shifts of Fluorinated Tetrahydroisoquinoline Carbons for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity. Among th...
Author: BenchChem Technical Support Team. Date: March 2026
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity. Among the privileged scaffolds in drug discovery, the tetrahydroisoquinoline (THIQ) framework is a recurring motif in a multitude of biologically active compounds. The fluorination of this core structure presents a promising avenue for the development of novel therapeutics. Consequently, the precise and unambiguous structural characterization of these fluorinated THIQs is paramount, with ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy standing as an indispensable analytical technique.
This guide provides a comprehensive comparison of the ¹³C NMR chemical shifts of fluorinated tetrahydroisoquinoline carbons, offering experimental data, explaining the underlying principles of fluorine's influence, and presenting a logical workflow for spectral interpretation. This resource is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze and characterize these important molecules.
The Profound Influence of Fluorine on ¹³C NMR Chemical Shifts
The introduction of a highly electronegative fluorine atom into the tetrahydroisoquinoline scaffold induces significant and predictable perturbations in the ¹³C NMR spectrum. These changes are not merely random fluctuations but are governed by a combination of electronic effects that provide a wealth of structural information.
Inductive and Resonance Effects: The primary mechanism by which fluorine influences ¹³C chemical shifts is through its strong electron-withdrawing inductive effect (-I). This effect deshields the directly attached carbon (ipso-carbon), causing a substantial downfield shift in its resonance. Conversely, fluorine can also exert a +M (mesomeric or resonance) effect by donating its lone pair electrons to the aromatic π-system. This resonance effect leads to an increase in electron density at the ortho and para carbons, resulting in an upfield (shielding) shift for these positions. The interplay of these opposing effects determines the final chemical shift of each carbon in the aromatic ring.
Through-Bond and Through-Space Coupling: A hallmark of the ¹³C NMR spectra of fluorinated compounds is the presence of through-bond scalar coupling between the ¹³C and ¹⁹F nuclei, both of which are spin-1/2. This coupling, denoted as JCF, is observed over multiple bonds and its magnitude provides invaluable structural information. The one-bond coupling (¹JCF) is typically the largest, often in the range of 240-320 Hz for aromatic C-F bonds.[1] Two-bond (²JCF), three-bond (³JCF), and even longer-range couplings are also frequently observed, with their magnitudes being highly dependent on the dihedral angle and the nature of the intervening bonds.[2][3]
Experimental Protocols for Acquiring High-Quality ¹³C NMR Spectra
The acquisition of clean and informative ¹³C NMR spectra of fluorinated tetrahydroisoquinolines requires careful attention to experimental parameters. The following protocol outlines a standardized approach.[4]
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 10-50 mg of the purified fluorinated tetrahydroisoquinoline derivative.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube. The choice of solvent should be guided by the compound's solubility.
Ensure complete dissolution; gentle vortexing or sonication may be employed.
Spectrometer Setup:
Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband or multinuclear probe.
Tune and match the probe for the ¹³C frequency.
Perform shimming on the sample to achieve optimal magnetic field homogeneity, using the deuterium lock signal of the solvent.
Data Acquisition (Proton-Decoupled ¹³C NMR):
Pulse Program: A standard pulse program with proton decoupling, such as zgpg30 on Bruker instruments, is typically used.
Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
Relaxation Delay: Employ a relaxation delay of 2-5 seconds to allow for adequate T1 relaxation, especially for quaternary carbons.
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are often adequate to achieve a good signal-to-noise ratio.
Decoupling: Use a standard proton broadband decoupling sequence (e.g., garp or waltz16). Note that in a standard proton-decoupled ¹³C NMR experiment, the ¹³C-¹⁹F couplings will still be present.[5]
Data Processing:
Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to enhance the signal-to-noise ratio.
Perform a Fourier transform of the Free Induction Decay (FID).
Carefully phase the spectrum to obtain pure absorption lineshapes.
Perform a baseline correction to ensure a flat baseline.
Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[6][7][8]
Caption: Experimental workflow for acquiring ¹³C NMR spectra of fluorinated tetrahydroisoquinolines.
Comparative Analysis of ¹³C NMR Chemical Shifts
To understand the impact of fluorination, it is essential to first establish a baseline with the ¹³C NMR spectrum of the parent, unsubstituted 1,2,3,4-tetrahydroisoquinoline.
Baseline Spectrum: 1,2,3,4-Tetrahydroisoquinoline
The ¹³C NMR spectrum of 1,2,3,4-tetrahydroisoquinoline serves as our reference point. The assignments are well-established in the literature.[1][9]
Carbon Atom
Chemical Shift (δ, ppm)
C-1
47.1
C-3
42.7
C-4
29.2
C-4a
134.5
C-5
126.5
C-6
126.3
C-7
125.7
C-8
128.9
C-8a
135.8
Fluorine-Substituted Analogue: A Case Study of 8-Fluoro-3,4-dihydroisoquinoline
The table below compares the chemical shifts of the aromatic carbons in the parent tetrahydroisoquinoline with those of the 8-fluoro-3,4-dihydroisoquinoline derivative. It is important to note that the latter is a dihydroisoquinolinium salt, which will also influence the chemical shifts, but the primary effects of the fluorine substituent are still clearly discernible.
C-8 (ipso-Carbon): As expected, the carbon directly attached to the fluorine atom (C-8) experiences a very large downfield shift of +34.0 ppm. This is a direct consequence of the strong inductive effect of fluorine. The one-bond C-F coupling constant (¹JCF) is also very large at 246 Hz.
C-7 and C-4a (ortho-Carbons): The carbons ortho to the fluorine substituent (C-7 and C-4a) show downfield shifts, which might seem counterintuitive to the expected shielding from the resonance effect. However, in this case, the strong inductive effect of the fluorine and the influence of the iminium character in the dihydroisoquinolinium ring likely dominate.
C-6 and C-5 (meta- and para-Carbons): The meta carbon (C-6) shows a significant upfield shift of -10.7 ppm, which is characteristic of the shielding effect of fluorine at this position. The para carbon (C-5) also shows a smaller upfield shift.
Predictive Analysis for Other Fluoro-Isomers
Based on the established principles of substituent effects on aromatic systems, we can predict the expected trends in the ¹³C NMR spectra of other fluorinated tetrahydroisoquinolines:
5-Fluoro-THIQ: A large downfield shift for C-5 (ipso), upfield shifts for C-6 and C-4a (ortho), and a smaller upfield shift for C-8 (para).
6-Fluoro-THIQ: A large downfield shift for C-6 (ipso), and upfield shifts for C-5 and C-7 (ortho).
7-Fluoro-THIQ: A large downfield shift for C-7 (ipso), and upfield shifts for C-6 and C-8 (ortho).
The aliphatic carbons (C-1, C-3, and C-4) are expected to be less affected, with only minor changes in their chemical shifts unless there are through-space interactions with the fluorine atom.
A Logical Workflow for Spectral Interpretation
The analysis of ¹³C NMR spectra of fluorinated tetrahydroisoquinolines should follow a systematic approach to ensure accurate structural assignment.
Caption: A logical workflow for the interpretation of ¹³C NMR spectra of fluorinated tetrahydroisoquinolines.
Conclusion
¹³C NMR spectroscopy is a powerful and nuanced tool for the structural elucidation of fluorinated tetrahydroisoquinolines. By understanding the fundamental principles of how fluorine influences chemical shifts and coupling constants, researchers can confidently assign the spectra of these important molecules. The combination of a large downfield shift for the ipso-carbon and the characteristic pattern of C-F coupling constants provides an unambiguous signature for the position of fluorination. As the quest for novel and improved drug candidates continues, the insights gained from detailed ¹³C NMR analysis will undoubtedly play a crucial role in accelerating the drug discovery and development process.
References
Wiley-VCH. Supporting Information. Available at: [Link]
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-410. Available at: [Link]
Hansen, P. E., & Wray, V. (1982). The determination and complete assignment of the ¹³C¹⁹F coupling constants and ¹³C chemical shifts for 15 monofluoro derivatives of nine polycyclic aromatic hydrocarbons. Organic Magnetic Resonance, 19(2), 58-73.
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]
Kormos, A., et al. (2020). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 25(21), 5085. Available at: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. Available at: [Link]
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Available at: [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Available at: [Link]
IONiC/VIPEr. (2008). 13C NMR of fluorinated aromatics. Available at: [Link]
Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]
PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]
19F NMR characterization of 7-fluoro-5-methyl-THIQ
An In-Depth Technical Guide to the 19F NMR Characterization of 7-fluoro-5-methyl-THIQ: A Comparative Analysis for Drug Development Professionals Executive Summary In modern drug discovery and development, the precise str...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the 19F NMR Characterization of 7-fluoro-5-methyl-THIQ: A Comparative Analysis for Drug Development Professionals
Executive Summary
In modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Fluorine-containing molecules represent a significant and growing class of pharmaceuticals, prized for their ability to enhance metabolic stability, binding affinity, and bioavailability. Consequently, analytical techniques that can unambiguously characterize these compounds are critical. This guide provides a comprehensive analysis of the use of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the characterization of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (7-fluoro-5-methyl-THIQ), a representative fluorinated heterocyclic scaffold.
We delve into the fundamental principles of ¹⁹F NMR, detailing its exceptional sensitivity and expansive chemical shift range, which offer distinct advantages over more conventional methods like ¹H and ¹³C NMR. This guide presents a detailed, field-proven protocol for acquiring high-quality ¹⁹F NMR data for 7-fluoro-5-methyl-THIQ, explains the theoretical basis for predicting its spectral parameters, and provides a direct comparison with alternative analytical techniques. By showcasing the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the power of ¹⁹F NMR for the structural verification of fluorinated compounds.
The Power of Fluorine-19 NMR in Pharmaceutical Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as an indispensable tool in fields ranging from materials science to pharmaceutical research.[1] Its prominence is due to the unique and highly favorable nuclear properties of the ¹⁹F isotope.
Core Advantages of the ¹⁹F Nucleus:
100% Natural Abundance: Unlike ¹³C, the ¹⁹F nucleus is the only naturally occurring isotope of fluorine, eliminating the need for isotopic enrichment.[2][3][4]
High Sensitivity: With a spin of ½ and a high gyromagnetic ratio, the ¹⁹F nucleus boasts a sensitivity that is 83% of that of the proton (¹H), making it the third most receptive stable nucleus after tritium (³H) and ¹H.[2][4] This high sensitivity allows for the analysis of small sample quantities in a relatively short time.
Vast Chemical Shift Range: The chemical shift range in ¹⁹F NMR can span over 800 ppm, a dramatic increase compared to the ~14 ppm range for ¹H NMR.[1][4][5] This wide dispersion minimizes the likelihood of signal overlap, even in complex molecules or mixtures, making spectra simpler and easier to interpret.[6]
Exceptional Environmental Sensitivity: The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment.[1][2][5] Subtle changes in molecular conformation, solvent, pH, or binding to a biological target can induce significant and measurable changes in the ¹⁹F chemical shift, making it a powerful probe for studying molecular interactions.
Low Biological Background: Fluorine is rare in biological systems.[7][8] This means that ¹⁹F NMR spectra of fluorinated drugs or probes in biological matrices are free from interfering background signals, a significant advantage in metabolic studies and fragment-based drug discovery.[7][8]
Characterizing 7-fluoro-5-methyl-THIQ: A Practical Case Study
7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a heterocyclic scaffold of interest in medicinal chemistry. The strategic placement of the fluorine atom serves as a sensitive reporter for analytical characterization.
Molecular Structure
The structure of 7-fluoro-5-methyl-THIQ contains a single fluorine atom attached to an aromatic ring, providing an ideal handle for ¹⁹F NMR analysis.
Caption: Molecular Structure of 7-fluoro-5-methyl-THIQ.
Predicting the ¹⁹F NMR Spectrum
Based on established principles and data from similar structures, we can predict the key features of the ¹⁹F NMR spectrum of 7-fluoro-5-methyl-THIQ.
Parameter
Predicted Value/Pattern
Rationale & Supporting Evidence
Chemical Shift (δ)
-110 to -120 ppm
The fluorine is attached to an aromatic ring. The typical chemical shift range for fluoroaromatic compounds is approximately -110 to -180 ppm, relative to CFCl₃.[9] The specific position is influenced by the electron-donating effects of the alkyl portion of the fused ring and the methyl group, which tend to cause an upfield shift compared to monofluorobenzene (-113.15 ppm).[10]
Multiplicity
Triplet of doublets (td) or a more complex multiplet
The ¹⁹F nucleus will couple with neighboring protons. The primary couplings are expected to be to the ortho proton (H6) and the meta proton (H8). Ortho ¹H-¹⁹F coupling (³JHF) is typically larger than meta ¹H-¹⁹F coupling (⁴JHF).[11] Further, smaller long-range couplings to other protons in the molecule are possible.[4]
Coupling Constants (J)
³JHF (ortho) ≈ 6-10 Hz⁴JHF (meta) ≈ 3-6 Hz
These are typical coupling constant ranges for protons ortho and meta to a fluorine on an aromatic ring.[11] The exact values provide crucial information for confirming the substitution pattern.
Integration
1F
The integral of the ¹⁹F signal will correspond to the single fluorine atom present in the molecule.
Experimental Protocol for ¹⁹F NMR Acquisition
This protocol outlines a robust procedure for obtaining a high-quality, proton-decoupled ¹⁹F NMR spectrum.
Caption: Workflow for ¹⁹F NMR Characterization.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-15 mg of 7-fluoro-5-methyl-THIQ.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.[12][13] The choice of solvent is critical as it can influence the chemical shift.[14]
For precise chemical shift referencing, an internal standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) can be added, ensuring it does not react with the analyte or have overlapping signals.[10][14]
Transfer the solution to a 5 mm NMR tube, filtering through a small cotton or glass wool plug in a Pasteur pipette if any particulate matter is present to ensure magnetic field homogeneity.[13][15]
Instrument Setup & Calibration:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.[14]
Tune the ¹⁹F probe to the correct frequency and match its impedance to maximize sensitivity.
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and high resolution.
Data Acquisition:
Use a standard 1D ¹⁹F pulse sequence, often with proton decoupling (¹H-decoupled) to simplify the spectrum to a singlet, which is useful for initial identification and quantification.[16] For detailed structural analysis, an undecoupled spectrum is required to observe the ¹H-¹⁹F coupling patterns.
Set the spectral width to encompass the expected chemical shift region for aromatic fluorides (e.g., from -80 ppm to -180 ppm).
Set the transmitter offset to the center of the expected spectral region.
Use an appropriate relaxation delay (D1), typically 5 times the longest T₁ relaxation time, to ensure full magnetization recovery for accurate integration. A delay of 5-10 seconds is generally sufficient for small molecules.[16]
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.
Apply a baseline correction to obtain a flat baseline.
Calibrate the chemical shift axis by setting the reference compound's signal to its known literature value.
Integrate the area under the peak(s) of interest.
Comparative Analysis: Positioning ¹⁹F NMR Against Other Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive characterization often involves a suite of analytical methods. This table compares the utility of ¹⁹F NMR with other standard techniques for the specific task of characterizing 7-fluoro-5-methyl-THIQ.
Technique
Information Provided
Advantages
Limitations for this Application
¹⁹F NMR
Direct observation of the fluorine nucleus. Provides chemical shift, multiplicity (¹H-¹⁹F coupling), and quantitative information.
Extremely high sensitivity to the local electronic environment of the fluorine. Low background, simple spectra, and wide chemical shift dispersion.[2][5][7]
Provides no information about the non-fluorinated parts of the molecule. Requires a fluorinated analyte.
¹H NMR
Provides detailed information on the number, environment, and connectivity of protons. ¹H-¹⁹F coupling patterns will be visible on the proton signals.
Ubiquitous and provides a comprehensive overview of the proton framework of the molecule.
Spectra can be complex due to ¹H-¹H and ¹H-¹⁹F couplings, leading to overlapping signals.[17] Less sensitive to subtle electronic changes at the fluorine position compared to ¹⁹F NMR.
¹³C NMR
Shows all unique carbon environments. The carbon bonded to fluorine (C-F) will appear as a large doublet due to ¹³C-¹⁹F coupling.
Confirms the carbon skeleton of the molecule. The large, characteristic ¹JCF coupling constant is diagnostic for the C-F bond.[11][18]
Low natural abundance of ¹³C (1.1%) results in much lower sensitivity, requiring more sample and/or longer acquisition times.[15]
Mass Spectrometry (MS)
Provides the exact mass of the molecule (confirming elemental formula) and its fragmentation pattern.
Extremely high sensitivity and accuracy for molecular weight determination. Confirms the presence of fluorine via the isotopic pattern and mass.
It is a destructive technique and provides no information about the solution-state structure, connectivity, or the specific chemical environment of the fluorine atom.
Infrared (IR) Spectroscopy
Identifies functional groups present in the molecule. A characteristic C-F bond stretch will be present.
Fast and simple method for confirming the presence of key functional groups (e.g., N-H, aromatic C-H).
The C-F stretching vibration often appears in the complex "fingerprint" region (1000-1400 cm⁻¹) and can be difficult to assign unambiguously. Provides very limited structural detail compared to NMR.
Conclusion: An Indispensable Tool for Fluorinated Drug Candidates
For the structural characterization of 7-fluoro-5-methyl-THIQ, and by extension other fluorinated drug candidates, ¹⁹F NMR spectroscopy is not merely an alternative but a superior and essential technique. Its high sensitivity, coupled with the vast and responsive chemical shift range, provides an unparalleled window into the electronic environment of the fluorine atom. While techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are crucial for elucidating the overall molecular structure, ¹⁹F NMR offers a direct, clean, and exquisitely sensitive probe of the fluorinated center. This makes it exceptionally valuable for confirming successful synthesis, assessing purity, and studying interactions in complex biological systems, solidifying its role as a cornerstone of modern pharmaceutical development.
References
Dalvit, C., Fagerness, P. E., & Hadden, D. T. (2003). ¹⁹F NMR for competitive binding assays and screening: an old methodology with new applications. Journal of Medicinal Chemistry, 46(24), 5323-5331.
Powner, M. B., & Wothers, P. (2010). ¹⁹F NMR spectroscopy in drug design. Annual Reports on NMR Spectroscopy, 70, 1-60.
Gerig, J. T. (2012). Fluorine NMR. eMagRes.
Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764.
Yu, J. X., Balaratnam, G., & Hider, R. C. (2016). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 929.
Bruker Corpor
Sigma-Aldrich. (n.d.). NMR Solvents and Reference Standards.
University of California, Davis. (n.d.). NMR Facility - ¹⁹F NMR.
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
BenchChem. (n.d.). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
Sigma-Aldrich. (n.d.).
American Chemical Society. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening.
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
Page, T. F. (1968). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics, 13(6), 523-533.
Li, W., et al. (2018). Direct Comparison of ¹⁹F qNMR and ¹H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2018, 8541304.
Fernando, P. U. A. I., et al. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (¹⁹F) NMR Research. DTIC.
Holland, G. N., et al. (1979). The Applications Of Fluorine-19 NMR In Medicine. SPIE Digital Library.
The Royal Society of Chemistry. (n.d.).
Stare, A., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9694-9705.
Iowa State University. (n.d.).
Western University. (n.d.).
Hein, S. M., et al. (2017). Use of ¹H, ¹³C, and ¹⁹F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.
Pearson, J. G., et al. (1996). ¹⁹F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(33), 7867-7871.
Narasimhan, N. S., & Seshadri, R. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
Organomation. (n.d.).
The Royal Society of Chemistry. (n.d.). ¹³C/¹⁹F High-resolution solid-state NMR studies on layered carbon-fluorine.
Szatmári, I., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(10), 2627.
National Center for Biotechnology Information. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.
Comparative Biological Profile: 5-Methyl vs. 5-H-1,2,3,4-Tetrahydroisoquinolines
Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as a template for agents targeting dopaminergic receptors, enzymatic pathways (MAO, PNMT), an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as a template for agents targeting dopaminergic receptors, enzymatic pathways (MAO, PNMT), and bacterial ATP synthases. The biological activity of this scaffold is critically modulated by substitution at the C5 position .
This guide compares the 5-H (unsubstituted) parent scaffold with its 5-methyl substituted analog. The distinction is not merely structural; it dictates the molecule's metabolic fate, conformational rigidity, and neurotoxicological profile.
Feature
5-H-Tetrahydroisoquinoline (Parent)
5-Methyl-Tetrahydroisoquinoline (Analog)
Primary Role
Endogenous amine; potential neurotoxin
Synthetic intermediate; metabolic blocker
Conformation
Flexible piperidine ring puckering
Restricted "peri-strain" (C5-Me vs C4-H)
Metabolism
High clearance via C5/C6/C7 hydroxylation
Blocks C5 hydroxylation; increases lipophilicity
Toxicity
Implicated in Parkinsonism (Complex I inhibition)
Modulates toxicity; alters transporter affinity
Key Target
Dopamine Receptors (D2/D3), PNMT
M. tuberculosis ATP synthase, Microtubule destabilizers
Structural & Conformational Logic
The "Peri-Effect" and Ring Puckering
The introduction of a methyl group at the C5 position creates a significant steric clash with the equatorial hydrogen at C4. This is known as the peri-effect .
5-H THIQ: The saturated nitrogen-containing ring exists in a dynamic equilibrium between half-chair conformations. This flexibility allows the molecule to adopt the necessary shape to fit into diverse binding pockets (e.g., Dopamine D2 agonist vs. antagonist conformations).
5-Methyl THIQ: The C5-methyl group forces the piperidine ring into a more rigid conformation to minimize steric strain. This "conformational lock" often reduces affinity for promiscuous receptors (like D2) but can enhance selectivity for targets requiring a specific hydrophobic bulk (e.g., certain enzyme inhibitors).
Electronic & Lipophilic Impact
Lipophilicity: Methylation increases cLogP by approximately 0.5 units, enhancing blood-brain barrier (BBB) penetration—a critical factor for CNS-active THIQ drugs.
Basicity: The inductive effect of the 5-methyl group on the N2 nitrogen is negligible due to distance, maintaining the pKa in the physiological range (~9.5) required for cation-pi interactions.
Neuropharmacology: The Toxicity Divide
A critical divergence between these two scaffolds lies in their neurotoxic potential. 5-H THIQs are endogenous amines suspected of contributing to Parkinson’s disease, whereas 5-methylation alters this profile.
5-H THIQ: The Endogenous Neurotoxin Hypothesis
The unsubstituted THIQ is structurally homologous to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1]
Mechanism: 5-H THIQ can be metabolized into N-methyl-cationic species (similar to MPP+) that accumulate in dopaminergic neurons via the Dopamine Transporter (DAT).
Mitochondrial Impact: It inhibits Complex I of the electron transport chain, leading to ATP depletion and ROS generation.
Clinical Relevance: Elevated levels of 5-H THIQ derivatives are found in the cerebrospinal fluid of Parkinsonian patients.
5-Methyl THIQ: Steric Protection?
Substitution at the 5-position (and the 1-position) often mitigates this toxicity by preventing the enzymatic oxidation required to form the fully aromatic, planar isoquinolinium cations that intercalate DNA or inhibit mitochondria.
Evidence: In assays using SH-SY5Y neuroblastoma cells, 5-substituted analogs often show reduced cytotoxicity compared to the parent or 6,7-dihydroxylated metabolites (salsolinol derivatives).
Figure 1: Mechanism of THIQ-induced neurotoxicity and the protective role of 5-methylation in preventing the formation of toxic quaternary cations.
Medicinal Chemistry Case Studies
Case Study A: Dopamine Receptor Affinity (D2/D3)
5-H Performance: The unsubstituted aromatic ring allows the molecule to slide deep into the orthosteric binding pocket of the D2/D3 receptors. The 5-H position does not clash with the conserved serine/phenylalanine residues.
5-Methyl Performance: In many D3 antagonist series, a 5-methyl group introduces a steric penalty . The binding pocket is tight around the aromatic headgroup; 5-methylation often results in a 10- to 50-fold loss in affinity compared to 5-H or 6/7-substituted analogs.
Exception: If the scaffold is modified to target the secondary binding pocket (bitopic ligands), the 5-methyl group can serve as a hydrophobic anchor, though this is rare.
Case Study B: Antimicrobial Agents (M. tuberculosis)
In the development of ATP synthase inhibitors for M. tuberculosis, the SAR rules flip.
Data: Lu et al. (2020) demonstrated that 5,8-disubstituted tetrahydroisoquinolines are effective inhibitors.[2]
Observation: Unlike the dopamine receptor, the mycobacterial target tolerates and even benefits from bulk at the 5-position. 5-Benzyl and 5-Methyl analogs showed improved potency and lipophilicity-driven uptake into the waxy mycobacterial cell wall.
Result: 5-Methyl-THIQ derivatives achieved MICs in the low micromolar range, whereas unsubstituted analogs were often cleared too rapidly or lacked penetration.
Metabolic Stability & Pharmacokinetics[3]
The 5-position is a "metabolic soft spot" for aromatic hydroxylation mediated by CYP2D6 and CYP3A4.
Comparative Stability Profile
5-H THIQ: Rapidly hydroxylated at C5, C6, and C7. The C5-hydroxyl metabolite is quickly conjugated (glucuronidation) and excreted.
is typically short (< 1 hour in microsomes).
5-Methyl THIQ: The methyl group blocks C5 hydroxylation ("Metabolic Switching").
Outcome: The metabolism shifts to N-oxidation or hydroxylation of the methyl group itself (forming a benzylic alcohol).
Benefit: This usually extends the half-life (
) significantly, making 5-methyl analogs more suitable for once-daily dosing regimens in drug candidates.
Protocol: Microsomal Stability Assay
To empirically validate the stability difference, use the following self-validating protocol.
Materials:
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
NADPH Regenerating System.
Test Compounds: 5-H-THIQ and 5-Me-THIQ (1 µM final conc).
Figure 2: Standard workflow for assessing intrinsic clearance (
) differences between 5-H and 5-Methyl analogs.
References
Lu, G. L., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry.
McNaught, K. S., et al. (1998).[3][4] Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Journal of Neurochemistry.
Antkiewicz-Michaluk, L., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds.[1][3][5][6][7] Neurotoxicity Research.
Abe, K., et al. (2005). Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. Biological & Pharmaceutical Bulletin.
Scott, J. D., et al. (2011). Steroidomimetic Tetrahydroisoquinolines for the Design of New Microtubule Disruptors. Journal of Medicinal Chemistry.
Comparative Guide: Metabolic Stability of 7-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) pharmacophore is a highly privileged scaffold in drug discovery, frequently utilized in the design of central nervous system (CNS) therapeutics, positive allost...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) pharmacophore is a highly privileged scaffold in drug discovery, frequently utilized in the design of central nervous system (CNS) therapeutics, positive allosteric modulators, and monoamine oxidase inhibitors. However, the unsubstituted THIQ core suffers from severe pharmacokinetic liabilities, primarily due to rapid oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes.
To overcome these liabilities, strategic bioisosteric replacements and steric shielding are employed. This guide objectively compares the metabolic stability of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline (7-F-5-Me-THIQ) against its non-fluorinated and non-methylated alternatives, providing researchers with the mechanistic causality and experimental protocols necessary to evaluate its performance in preclinical drug development.
Mechanistic Rationale: The Causality of CYP450 Resistance
Understanding the metabolic fate of THIQ derivatives requires analyzing the physical organic chemistry governing CYP450-mediated oxidation. The primary metabolizing enzymes (e.g., CYP2D6, CYP3A4) utilize a highly reactive iron-oxo species (Compound I) to catalyze arene hydroxylation, aliphatic hydroxylation, and N-dealkylation [1].
The Vulnerability of Unsubstituted THIQ
In unsubstituted THIQ, the aromatic ring (specifically the C6 and C7 positions) is highly electron-rich and sterically accessible, making it a primary "hot spot" for electrophilic attack by CYP450 Compound I. Additionally, the C4 benzylic position is susceptible to hydrogen atom transfer (HAT), leading to benzylic hydroxylation [2].
The Synergistic Shielding of 7-F-5-Me-THIQ
The superior metabolic stability of 7-F-5-Me-THIQ is driven by two distinct but synergistic modifications:
Electronic Deactivation via 7-Fluorination: Replacing the C7 hydrogen with a fluorine atom introduces a highly polarized, exceptionally strong C-F bond (mean bond dissociation energy of ~105–126 kcal/mol compared to ~113 kcal/mol for C-H). More importantly, fluorine's extreme electronegativity (
-induction) withdraws electron density from the entire aromatic ring. This raises the transition state energy required for the formation of the tetrahedral intermediate during CYP450-mediated epoxidation, effectively shutting down C7-hydroxylation [3].
Steric Hindrance via 5-Methylation: While fluorine provides electronic shielding, the 5-methyl group provides critical steric bulk. This substitution restricts the molecule's conformational flexibility within the CYP active site (perturbing the association constant,
) and physically blocks access to the adjacent C6 position, preventing "metabolic switching" where the enzyme simply hydroxylates the next available aromatic carbon [4].
CYP450-mediated metabolic pathways of THIQ vs. 7-F-5-Me-THIQ.
Comparative Performance Data
The following table synthesizes the in vitro pharmacokinetic profiles of 7-F-5-Me-THIQ against its structural alternatives. Data reflects standard Human Liver Microsome (HLM) intrinsic clearance (
C7 aromatic hydroxylation; aliphatic oxidation of methyl.
7-F-THIQ
Electronic deactivation at C7
~40 - 45
~ 28.5
Metabolic switching to C6 hydroxylation; C4 oxidation.
7-F-5-Me-THIQ
Dual Steric & Electronic Shielding
> 85
< 12.0
Highly stable. Slow N-dealkylation; minor aliphatic oxidation.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the metabolic stability of these compounds must be evaluated using self-validating assay designs. The following protocol embeds internal controls to differentiate true CYP450-mediated metabolism from chemical degradation.
Negative Control (-NADPH): A parallel incubation lacking the NADPH regenerating system. If the compound depletes in this arm, it indicates chemical instability or non-CYP-mediated degradation (e.g., hydrolysis), invalidating the CYP clearance assumption.
Positive Control: Concurrent incubation of Verapamil or Dextromethorphan to confirm the enzymatic viability of the HLM batch.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock solution of 7-F-5-Me-THIQ in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.
Matrix Assembly: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Compound Addition: Spike the test compound into the matrix to achieve a final concentration of 1 µM (final DMSO concentration <0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). For the -NADPH control, add an equivalent volume of buffer instead.
Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, 60, and 90 minutes), extract a 50 µL aliquot and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
Quantification: Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS (MRM mode). Calculate
using the slope of the natural log of percentage remaining versus time.
Self-validating Human Liver Microsome (HLM) intrinsic clearance workflow.
Protocol B: CYP450 Isoform Phenotyping
Once high stability is confirmed, it is critical to identify which residual enzymes are responsible for the slow clearance of 7-F-5-Me-THIQ.
Recombinant Incubation: Incubate 1 µM of 7-F-5-Me-THIQ with a panel of recombinant human CYPs (rhCYP1A2, 2C9, 2C19, 2D6, 3A4) at 50 pmol/mL CYP concentration.
Monitoring: Follow the exact initiation and quenching steps from Protocol A.
Metabolite ID: Utilize High-Resolution Mass Spectrometry (HRMS) on the quenched samples to identify the exact mass of the metabolites. For 7-F-5-Me-THIQ, look for +16 Da shifts (hydroxylation) specifically on the aliphatic methyl group or N-oxide formation, as the aromatic ring is shielded.
References
Suzuki, T., et al. "Cytochrome P450 isozymes catalyzing 4-hydroxylation of parkinsonism-related compound 1,2,3,4-tetrahydroisoquinoline in rat liver microsomes." Molecular Pharmacology, 1992.[Link]
Gomez, A., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Angewandte Chemie International Edition, 2024.[Link]
Obach, R. S., et al. "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability." Drug Metabolism and Disposition, 2016.[Link]
Lorenc-Koci, E., et al. "Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism." Brain Research, 2004.[Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to Handling 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
This guide provides a comprehensive operational plan for the safe handling, use, and disposal of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline. As a substituted tetrahydroisoquinoline, this compound and its structural...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive operational plan for the safe handling, use, and disposal of 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline. As a substituted tetrahydroisoquinoline, this compound and its structural analogs warrant careful management in a laboratory setting. This document is designed to empower researchers, scientists, and drug development professionals with the necessary information to maintain a safe and efficient workflow.
Hazard Assessment: Understanding the Compound
Based on these related compounds, 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline should be treated as a hazardous substance. The primary risks are associated with:
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
Serious Eye Irritation: Poses a risk of serious eye damage.[1][2]
Respiratory Irritation: May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[2]
Harmful if Swallowed or Inhaled: Acute toxicity is a concern through oral, dermal, or inhalation routes.[2][4]
The presence of the fluorine atom also places this compound in the broad class of organofluorine substances. While distinct from per- and polyfluoroalkyl substances (PFAS) in structure and properties, the carbon-fluorine bond is exceptionally stable, underscoring the need for controlled handling and disposal to prevent environmental release.[5][6][7]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. This is not merely a checklist but a system designed to provide comprehensive protection when engineering controls cannot eliminate all hazards.[8]
Body Part
Required PPE
Standard/Specification
Rationale & Expert Insight
Eyes/Face
Tightly-sealed safety goggles and a full-face shield.
Conforming to EN 166 (EU) or ANSI Z87.1 (US).
Protects against chemical splashes and airborne particles.[9][10] A face shield is crucial when handling larger quantities or during procedures that could generate dust or aerosols.
Must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it.[9]
Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.[9] For prolonged contact, consider double-gloving. Never wear gloves outside the immediate work area.
Body
Flame-resistant laboratory coat and, if splashing is likely, a chemical-resistant apron.
N/A
A lab coat protects skin and personal clothing from contamination.[3][9] An apron provides an additional barrier during transfers of the compound.
Respiratory
Use only in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges is required.
NIOSH (US) or EN 149 (EU) approved.
The primary engineering control is a fume hood to prevent inhalation of dust or vapors.[2][11] Respirators are a secondary line of defense for specific, high-risk situations or emergencies.
Safe Handling & Operations Workflow
Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following process should be adopted for all operations involving this compound.
Caption: Standard operational workflow for handling the compound.
Procedural Steps:
Preparation: Always work within a certified chemical fume hood.[2][11] Ensure that an eyewash station and safety shower are readily accessible.[2][12]
Handling: Use non-sparking tools to prevent ignition sources.[9] Avoid any actions that could generate dust. If the compound is a solid, handle it with care to minimize aerosolization.
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][9]
Emergency Procedures: A Self-Validating Response Plan
In the event of an accidental release or exposure, a clear and immediate response is essential.
Caption: Emergency response flowchart for spills and exposures.
First-Aid Measures:
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3]
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[2][4]
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[2][13]
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling lifecycle of this chemical.
Decontamination:
All glassware and equipment must be thoroughly rinsed with an appropriate solvent (e.g., acetone, ethanol) in a fume hood.
The rinsate should be collected and treated as hazardous waste.
Wipe down all surfaces of the fume hood and any contaminated areas with a suitable cleaning agent.
Disposal Protocol:
Chemical Waste: All waste containing 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline, including contaminated absorbents and rinsates, must be collected in a suitable, labeled, and closed container.[2][9]
Contaminated PPE: Disposable gloves, aprons, and other contaminated items must be disposed of as hazardous waste. Do not mix with general laboratory trash.
Regulatory Compliance: Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[2][11] Discharge into the environment must be avoided.[9]
By integrating these safety protocols, operational workflows, and emergency plans into your standard laboratory procedures, you can effectively manage the risks associated with handling 7-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline, ensuring a safe environment for discovery.
References
SAFETY DATA SHEET: 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Fisher Scientific. [Link]